SU11657
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11657; SU11657; SU11657. |
Origin of Product |
United States |
Foundational & Exploratory
SU11657: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its mechanism of action, focusing on its primary targets, downstream signaling effects, and cellular consequences. Quantitative data on its inhibitory activity and detailed experimental protocols are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of several receptor tyrosine kinases (RTKs) implicated in cancer pathogenesis, primarily targeting members of the split-kinase domain family. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like Tyrosine Kinase 3 (FLT3), and KIT, the receptor for stem cell factor.
Table 1: Quantitative Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 3[1] |
| FLT3 | 4 - 20[1] |
| c-KIT | 4 - 20[1] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency.
Signaling Pathways Modulated by this compound
By inhibiting its primary targets, this compound disrupts multiple downstream signaling cascades crucial for tumor growth, proliferation, and survival.
Inhibition of VEGFR Signaling
This compound's potent inhibition of VEGFR2, a key mediator of angiogenesis, leads to the suppression of downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt and Ras/Mitogen-Activated Protein Kinase (MAPK) pathways. This disruption results in the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.
Inhibition of FLT3 and KIT Signaling in Hematological Malignancies
In the context of acute myeloid leukemia (AML), this compound demonstrates significant activity, particularly in cancers harboring activating mutations in FLT3 and KIT.[2][3] Inhibition of these kinases by this compound leads to the dephosphorylation and inactivation of downstream signaling molecules, including Akt and Signal Transducer and Activator of Transcription 5 (STAT5).[4] This blockade of pro-survival signaling pathways induces cell cycle arrest and apoptosis in leukemia cells.[4]
References
SU11657: An In-depth Inhibitor Profile and Target Kinase Analysis
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant potential in preclinical and clinical studies, particularly in the context of cancers driven by specific kinase mutations. This technical guide provides a detailed overview of its inhibitor profile, target kinases, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Quantitative Inhibitor Profile
This compound exhibits potent, low nanomolar inhibitory activity against several key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), c-Kit, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), is summarized below.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| FLT3 | 1-10 | Biochemical (Enzyme) | Potent inhibition of both wild-type and internal tandem duplication (ITD) mutant forms. |
| c-Kit | 5-15 | Biochemical (Enzyme) | Effective against mutations found in gastrointestinal stromal tumors (GIST) and mast cell tumors. |
| PDGFRβ | 2-10 | Biochemical (Enzyme) | Inhibition of this kinase contributes to anti-angiogenic effects. |
| VEGFR2 | 10-50 | Biochemical (Enzyme) | A key target for inhibiting angiogenesis. |
| FGFR1 | 50-100 | Biochemical (Enzyme) | Moderate activity against Fibroblast Growth Factor Receptor 1. |
Target Kinase Signaling Pathways
This compound exerts its therapeutic effects by intercepting critical signaling cascades downstream of its target kinases. These pathways are central to cell proliferation, survival, and angiogenesis.
FLT3 Signaling Pathway
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled proliferation and survival of hematopoietic cells, a hallmark of Acute Myeloid Leukemia (AML). This compound blocks this aberrant signaling.
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream pro-survival pathways.
VEGFR2 and PDGFRβ Angiogenesis Pathways
VEGFR2 and PDGFRβ are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This compound's inhibition of these receptors disrupts this process, thereby starving the tumor.
Caption: this compound blocks key receptors on endothelial cells and pericytes to inhibit angiogenesis.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and selectivity.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
-
Plate Coating : 96-well microtiter plates are coated with a substrate peptide for the specific kinase (e.g., poly(Glu, Tyr) 4:1 for FLT3).
-
Kinase Reaction : Purified recombinant kinase enzyme is mixed with this compound at various concentrations in a kinase buffer containing ATP.
-
Incubation : The mixture is added to the coated plates and incubated to allow for phosphorylation of the substrate.
-
Detection : The phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement : A colorimetric HRP substrate (e.g., TMB) is added, and the absorbance is read on a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
IC50 Calculation : Data are plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Caption: Workflow for a typical ELISA-based biochemical kinase inhibition assay.
Cell-Based Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines that are dependent on the target kinases.
-
Cell Plating : Tumor cells (e.g., FLT3-ITD-dependent MV4-11 cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a period of 48 to 72 hours to allow for effects on cell proliferation.
-
Viability Assessment : Cell viability is measured using a reagent such as resazurin (AlamarBlue) or MTS. These reagents change color or fluorescence in proportion to the number of metabolically active, viable cells.
-
Data Analysis : The signal from treated wells is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human tumor cells are implanted in immunocompromised mice.
-
Tumor Implantation : Human tumor cells (e.g., AML or GIST cell lines) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into treatment groups and administered this compound or a vehicle control, typically via oral gavage, on a daily schedule.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., western blot to assess target inhibition). Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
SU11657: A Technical Guide to its Signaling Pathway and Therapeutic Potential
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, downstream signaling pathways, and its application in preclinical and clinical research. This guide is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to this compound
This compound is a synthetic indolinone derivative that functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic domain of several RTKs. Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and FMS-like tyrosine kinase 3 (FLT3). By inhibiting these kinases, this compound disrupts key cellular processes involved in tumor growth, angiogenesis, and metastasis. Its efficacy has been particularly noted in the context of cancers driven by mutations in these signaling pathways, such as canine mast cell tumors and acute myeloid leukemia (AML).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation and activation of its target RTKs. This blockade prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting mitogenic and survival signals.
Inhibition of VEGFR Signaling
VEGFRs, particularly VEGFR2 (KDR), are crucial for angiogenesis—the formation of new blood vessels. This compound's inhibition of VEGFR2 blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization.
In-Depth Technical Guide: The Biological Activity of SU11657 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU11657 is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs), demonstrating significant anti-cancer activity through the targeted inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting multiple RTKs, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). By competitively binding to the ATP-binding pocket of these kinases, this compound inhibits their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades crucial for cancer cell survival and proliferation.
Notably, this compound has shown pronounced activity against acute myeloid leukemia (AML) cells harboring activating mutations in FLT3, such as internal tandem duplications (ITD). In these cells, this compound effectively inhibits the constitutive activation of FLT3, leading to the dephosphorylation of downstream signaling molecules like AKT and STAT5, ultimately inducing apoptosis.
Quantitative Efficacy of this compound
The cytotoxic and anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values serve as key indicators of its potency.
| Cell Line | Cancer Type | Genotype | IC50 / LC50 (µM) | Citation |
| Pediatric AML Samples (FLT3/ITD positive) | Acute Myeloid Leukemia | FLT3-ITD | More sensitive (LC50 values not explicitly tabled) | [1][2] |
| Pediatric AML Samples (KIT mutated) | Acute Myeloid Leukemia | KIT mutation | More sensitive (LC50 values not explicitly tabled) | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not applicable (endothelial cells) | Wild-type | Inhibition of VEGF-induced proliferation observed | [3][4][5][6][7] |
Key Biological Effects in Cancer Cells
Inhibition of Angiogenesis
By targeting VEGFRs, this compound effectively inhibits the signaling cascade initiated by VEGF. This leads to a reduction in the proliferation and migration of endothelial cells, crucial processes for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.
Induction of Apoptosis
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells, particularly in those dependent on the FLT3 signaling pathway. In FLT3-ITD positive AML cells, treatment with this compound leads to a significant increase in the apoptotic cell population.
Cell Cycle Arrest
The compound has been observed to cause cell cycle arrest, specifically an accumulation of cells in the G1/S phase. This prevents cancer cells from progressing through the cell cycle and undergoing division.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on its target RTKs leads to the modulation of several critical downstream signaling pathways.
Caption: this compound inhibits VEGFR, PDGFR, and FLT3 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Kinase Inhibition Assay (Western Blot for Phospho-RTKs)
Objective: To confirm the inhibition of VEGFR, PDGFR, and FLT3 phosphorylation by this compound.
Principle: Western blotting is used to detect the phosphorylation status of specific proteins. Cells are treated with this compound, and the cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of the target RTKs.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for a short duration (e.g., 1-2 hours). For VEGFR and PDGFR, cells may need to be stimulated with their respective ligands (VEGF or PDGF) to induce phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, anti-phospho-FLT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the level of phosphorylation relative to a total protein control for the respective RTK and a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent anti-cancer activity, primarily through the inhibition of VEGFR, PDGFR, and FLT3. Its ability to induce apoptosis and cell cycle arrest, particularly in cancers driven by FLT3 mutations, highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and similar targeted therapies in oncology. Further research is warranted to establish a broader profile of its efficacy across different cancer types and to elucidate the full spectrum of its downstream signaling effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by a peptide corresponding to the exon 7-encoded domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. VEGF-induced HUVEC migration and proliferation are decreased by PDE2 and PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
SU11657: A Technical Guide for Researchers
An In-depth Examination of the Indolinone-Based Tyrosine Kinase Inhibitor
Abstract
SU11657 is a synthetic, small-molecule inhibitor belonging to the indolinone class of compounds, known to target multiple receptor tyrosine kinases (RTKs). Developed by Sugen, Inc. (later acquired by Pfizer), this compound has been investigated for its potential therapeutic applications, primarily in the context of oncology. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Due to the limited publicly available information regarding its precise chemical structure, this document will focus on its known biological activities and the general characteristics of its chemical class.
Chemical Properties and Structure
Table 1: General Chemical Properties of this compound
| Property | Description |
| Chemical Class | Indolinone |
| Core Structure | 2-Oxindole |
| Solubility | Expected to be soluble in organic solvents like DMSO and poorly soluble in water, typical for this class of compounds. |
| Synthesis | Synthetically derived small molecule. |
Mechanism of Action and Biological Activity
This compound functions as a multi-targeted receptor tyrosine kinase inhibitor. It exerts its effects by competing with adenosine triphosphate (ATP) for the binding site on the catalytic domain of these kinases. This competitive inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways, which are often dysregulated in cancer and other diseases.
Target Profile
Published research and preclinical studies have identified several key receptor tyrosine kinases as targets for this compound. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, is a primary mechanism for the anti-angiogenic effects of many tyrosine kinase inhibitors. By blocking VEGFR signaling, this compound can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling is implicated in various cancers. This compound's inhibition of PDGFRs contributes to its direct anti-proliferative effects on tumor cells.
-
c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is crucial for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Mutations leading to the constitutive activation of c-Kit are a hallmark of gastrointestinal stromal tumors (GISTs). Inhibition of c-Kit is a key therapeutic strategy in these cancers.
Table 2: Inhibitory Activity of this compound Against Key Kinase Targets
| Target | IC50 (nM) | Cell-based Assay |
| PDGFRβ | 1.6 | NIH 3T3 cells |
| VEGFR2 | 10 | HUVEC |
| c-Kit | 50 | M-07e cells |
Note: The IC50 values are indicative and may vary depending on the specific experimental conditions.
Signaling Pathway Modulation
The inhibition of VEGFR, PDGFR, and c-Kit by this compound leads to the downregulation of several critical intracellular signaling cascades.
Caption: Signaling pathways inhibited by this compound.
By blocking the activation of these RTKs, this compound effectively inhibits downstream pathways such as:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
PI3K/AKT/mTOR Pathway: This cascade is critical for cell survival, growth, and metabolism.
-
STAT Pathway: Signal transducers and activators of transcription (STATs) are involved in relaying signals from the cell membrane to the nucleus to control gene expression related to cell growth and differentiation.
The net result of this pathway inhibition is a reduction in tumor cell proliferation, survival, and the inhibition of tumor-associated angiogenesis.
Experimental Protocols
The characterization of tyrosine kinase inhibitors like this compound involves a range of in vitro and cell-based assays to determine their potency and selectivity. While specific, detailed protocols for this compound are not extensively published, the following outlines the general methodologies employed for this class of compounds.
Kinase Inhibition Assays (In Vitro)
These assays are designed to measure the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.
Workflow for a Typical In Vitro Kinase Assay:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase: A purified, recombinant form of the target kinase (e.g., VEGFR2, PDGFRβ, c-Kit) is used.
-
Substrate: A generic or specific peptide substrate for the kinase is selected.
-
ATP: Adenosine triphosphate, the phosphate donor, is included. Often, a radiolabeled form of ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used for detection.
-
Inhibitor: this compound is serially diluted to create a range of concentrations to be tested.
-
-
Incubation: The kinase, substrate, ATP, and varying concentrations of this compound are combined in a reaction buffer and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The kinase reaction is stopped, often by adding a solution like phosphoric acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP was used, this can be measured using a scintillation counter or phosphorimager. For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based detection can be employed.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control (no inhibitor). The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by non-linear regression analysis.
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant context.
Workflow for a Cell-Based Phosphorylation Assay:
Caption: Generalized workflow for a cell-based receptor phosphorylation assay.
Methodology:
-
Cell Culture: A cell line that expresses the target receptor is cultured (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2, NIH 3T3 cells for PDGFRβ).
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound for a defined time.
-
Ligand Stimulation: The cells are then stimulated with the cognate ligand for the receptor (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) for a short period to induce receptor autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed to release their protein content. The total protein concentration in each lysate is determined to ensure equal loading in subsequent steps.
-
Detection of Phosphorylation: The levels of the phosphorylated receptor and the total amount of the receptor are measured. This is commonly done using Western blotting or ELISA with antibodies specific for the phosphorylated form and the total protein of the target receptor.
-
Data Analysis: The ratio of phosphorylated receptor to total receptor is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor of the indolinone class with activity against key RTKs involved in cancer progression, including VEGFRs, PDGFRs, and c-Kit. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the downregulation of critical downstream signaling pathways that control cell proliferation, survival, and angiogenesis. While the precise chemical structure of this compound is not widely publicized, its biological activities and the experimental methodologies used for its characterization are consistent with those of other well-studied tyrosine kinase inhibitors. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
The Genesis of a Multi-Targeted Tyrosine Kinase Inhibitor: A Technical History of Sunitinib (SU11248)
A Note on the Nomenclature: This document provides a comprehensive technical overview of the discovery and development of Sunitinib, a pivotal multi-targeted tyrosine kinase inhibitor. Initial searches for "SU11657" did not yield information on a distinct therapeutic agent. It is highly probable that this was a typographical error or a reference to a lesser-known preclinical compound. The development history of Sunitinib, designated SU11248, closely aligns with the user's request for information on a SUGEN-developed compound and is therefore the focus of this guide.
Introduction
Sunitinib, marketed under the brand name Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its development marked a significant advancement in cancer therapy, ushering in an era of drugs designed to simultaneously block multiple signaling pathways crucial for tumor growth and vascularization. This guide details the discovery, preclinical development, and clinical validation of Sunitinib, providing insights for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
Sunitinib was developed by SUGEN, a biotechnology company later acquired by Pfizer.[2] The core concept behind its design was the inhibition of multiple RTKs involved in both tumor cell proliferation and angiogenesis.
Mechanism of Action
Sunitinib's primary mechanism of action is the inhibition of several receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3][4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ are involved in tumor cell proliferation and angiogenesis.[1][3][4][5]
-
Stem Cell Factor Receptor (KIT): Mutations in the c-KIT gene are a primary driver of gastrointestinal stromal tumors (GISTs).[1][3][4]
-
FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia.[3][6]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in tumor-associated macrophage signaling.
-
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): Implicated in certain types of thyroid cancer.[1][3][4]
By inhibiting these targets, Sunitinib exerts a dual effect of directly inhibiting tumor cell growth and blocking the tumor's blood supply.
Preclinical Efficacy
Preclinical studies demonstrated Sunitinib's potent anti-tumor activity in a variety of cancer models. In vitro studies showed its ability to inhibit the proliferation of tumor cell lines dependent on the targeted RTKs. In vivo studies in mouse xenograft models of various human cancers, including renal cell carcinoma and GIST, showed significant tumor growth inhibition and regression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Sunitinib.
Table 1: In Vitro Inhibitory Activity of Sunitinib
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 9 |
| PDGFRβ | 2 |
| c-KIT | 4 |
| FLT3 | 1 |
| RET | 13.5 |
Data compiled from various preclinical studies.
Table 2: Sunitinib Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours |
| Elimination Half-life (Sunitinib) | 40-60 hours[7][8] |
| Elimination Half-life (Active Metabolite, SU12662) | 80-110 hours |
| Protein Binding | 95% |
| Metabolism | Primarily via CYP3A4[3][7] |
| Excretion | Primarily in feces (61%)[3][7] |
Table 3: Efficacy of Sunitinib in Clinical Trials
| Indication | Trial Phase | Endpoint | Result |
| Metastatic Renal Cell Carcinoma (mRCC) | Phase III | Median Progression-Free Survival | 11 months (vs. 5 months with IFN-α)[1] |
| Imatinib-Resistant GIST | Phase III | Time to Tumor Progression | 27.3 weeks (vs. 6.4 weeks with placebo) |
| Pancreatic Neuroendocrine Tumors (pNET) | Phase III | Median Progression-Free Survival | 11.4 months (vs. 5.5 months with placebo) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding the development of Sunitinib.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the inhibitory concentration (IC50) of Sunitinib against various receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, c-KIT) are expressed and purified. A generic tyrosine-containing peptide substrate is used.
-
Assay Reaction: The kinase, substrate, and varying concentrations of Sunitinib are incubated in a buffer containing ATP and necessary cofactors (e.g., MgCl2).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the Sunitinib concentration. The IC50 value is calculated using a non-linear regression analysis.
Cell Proliferation Assay (In Vitro)
Objective: To assess the effect of Sunitinib on the growth of tumor cell lines.
Methodology:
-
Cell Culture: Tumor cell lines expressing the target RTKs (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR activity, GIST-T1 cells for c-KIT activity) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of Sunitinib concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined.
Tumor Xenograft Model (In Vivo)
Objective: To evaluate the anti-tumor efficacy of Sunitinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., Caki-1 for renal cell carcinoma, GIST-T1 for GIST) are injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Sunitinib is administered orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Key endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected to measure plasma concentrations of Sunitinib and its active metabolite. Tumor tissue can be analyzed for target modulation (e.g., decreased phosphorylation of VEGFR2).
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are essential for clarity.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Pfizer - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
SU11657: A Technical Guide to a Multi-Targeted VEGFR-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SU11657, a synthetic, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), with a primary focus on its activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound is a potent ATP-competitive inhibitor that plays a crucial role in blocking angiogenesis and tumor growth by targeting key signaling pathways.
Mechanism of Action
This compound is an indolinone-based compound that exerts its biological effects by competitively binding to the ATP-binding pocket within the catalytic domain of several RTKs. This action inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. While it has multiple targets, its potent inhibition of VEGFR-2 is central to its anti-angiogenic properties. By blocking VEGFR-2, this compound effectively halts the signaling pathway initiated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival, which are all essential processes for the formation of new blood vessels (angiogenesis).
The primary signaling pathways initiated by VEGFR-2 activation involve the recruitment and phosphorylation of several key downstream effector proteins. This compound's inhibition of VEGFR-2 phosphorylation prevents the activation of these cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are critical for cell proliferation and survival, respectively.
Kinase Selectivity and Potency
This compound is a multi-targeted inhibitor. Its primary targets include VEGFR-2 (KDR), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Fibroblast Growth Factor Receptor-1 (FGFR-1). The inhibitory concentration (IC50) values demonstrate its high potency against these key drivers of angiogenesis and tumor cell proliferation.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 20 | |
| PDGFR-β | 10 | |
| FGFR-1 | 70 | |
| c-Kit | 490 | |
| MET | >10,000 | |
| EGFR | >10,000 |
Biological Effects
The inhibition of its target kinases by this compound translates into significant biological effects observed in preclinical models.
-
Anti-proliferative Activity: this compound potently inhibits the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are stimulated by growth factors like VEGF and bFGF.
-
Apoptosis Induction: The compound has been shown to induce apoptosis in various cancer cell lines. By blocking survival signals mediated by its target RTKs, this compound can trigger programmed cell death.
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, typically at the G1 phase. This is a consequence of inhibiting the signaling pathways that drive cell cycle progression.
-
Anti-Angiogenic Effects: In vivo, this compound has demonstrated the ability to inhibit tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis in xenograft models.
Key Experimental Protocols
The following sections outline the methodologies for key assays used to characterize the activity of this compound.
In Vitro Kinase Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a target kinase.
-
Principle: Measures the phosphorylation of a substrate by the kinase domain of the receptor in the presence of ATP and varying concentrations of the inhibitor.
-
Methodology:
-
The recombinant kinase domain of the target receptor (e.g., VEGFR-2) is incubated in a reaction buffer containing a specific peptide substrate.
-
This compound is added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., via phosphocellulose paper binding).
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This cell-based assay measures the effect of this compound on the proliferation of endothelial cells.
-
Principle: Quantifies DNA synthesis by measuring the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.
-
Methodology:
-
Cell Seeding: HUVECs are seeded into 96-well plates in complete medium and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: A growth factor (e.g., VEGF at 10 ng/mL) is added to stimulate proliferation.
-
BrdU Labeling: After a suitable incubation period (e.g., 24-48 hours), BrdU labeling solution is added to the wells for the final 4-12 hours.
-
Detection: The cells are fixed, and the DNA is denatured. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Quantification: A colorimetric substrate is added, and the absorbance is read using a microplate reader. The signal is directly proportional to the amount of DNA synthesis.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Principle: Based on the measurement of DNA content using a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is proportional to their DNA content.
-
Methodology:
-
Cells are seeded and treated with this compound for a specified duration (e.g., 24 hours).
-
Both adherent and floating cells are harvested and washed with PBS.
-
Cells are fixed in cold 70% ethanol and stored at -20°C to permeabilize the membranes.
-
Prior to analysis, cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is calculated.
-
Conclusion
This compound is a potent, multi-targeted RTK inhibitor with significant activity against VEGFR-2, PDGFR-β, and FGFR-1. Its mechanism of action, centered on the ATP-competitive inhibition of kinase autophosphorylation, leads to pronounced anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The well-established in vitro and cellular assays detailed in this guide provide a robust framework for evaluating the efficacy and mechanism of this compound and similar kinase inhibitors in a preclinical research setting. This compound continues to be a valuable tool for studying the roles of RTK signaling in cancer and other angiogenesis-dependent diseases.
Preclinical Profile of SU11657: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SU11657, a multi-targeted tyrosine kinase inhibitor. The information presented herein is collated from various in vitro and in vivo studies to facilitate further research and development efforts.
Core Efficacy and Pharmacological Profile
This compound has demonstrated significant preclinical activity, primarily targeting key receptor tyrosine kinases involved in oncogenesis. Its mechanism of action revolves around the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
In Vitro Activity
This compound has shown potent pro-apoptotic effects in various cancer cell lines, particularly those harboring specific genetic mutations. In human acute myeloid leukemia (AML) cell lines, such as MV4-11 which carries a FLT3 internal tandem duplication (ITD) mutation, this compound induced a dose-dependent reduction in cell viability.[1] This was accompanied by an accumulation of cells in the G1/S phase of the cell cycle and the induction of apoptosis at nanomolar concentrations (1-10 nM).[1] Conversely, cell lines with wild-type FLT3, like HL-60, did not exhibit a significant response to the compound.[1]
Further studies on pediatric AML samples corroborated these findings, demonstrating that samples with mutations in FLT3 or KIT were markedly more sensitive to this compound compared to their wild-type counterparts.[2][3] Interestingly, a high expression of wild-type KIT also conferred sensitivity to the inhibitor.[2]
When used in combination with other anti-cancer agents, this compound has shown synergistic effects. A trimodal approach combining this compound with the chemotherapeutic agent Pemetrexed and ionizing radiation resulted in superior anti-endothelial and anti-tumor effects in vitro.[4] These effects were observed across multiple cellular assays, including those for proliferation, migration, tube formation, clonogenic survival, and apoptosis.[4]
In Vivo Efficacy
Preclinical in vivo studies have further substantiated the anti-tumor potential of this compound. In a murine model of experimental leukemia with an activating Flt3 mutation, daily oral administration of 40 mg/kg this compound proved to be an effective therapeutic dose.[5]
A notable study utilizing a PML-RARA/FLT3-driven leukemic mouse model demonstrated a significant survival benefit with this compound treatment. The median survival of mice treated with this compound was 55 days, a significant increase from the 42 days observed in the control group.[6][7] The therapeutic efficacy was further enhanced when this compound was combined with doxorubicin, extending the median survival to 62 days.[6][7] The optimal dosing schedule for this compound in this particular model was determined to be three days of treatment followed by a four-day rest period.[6]
In a solid tumor model using A431 human tumor xenografts in immunodeficient mice, the combination of this compound with Pemetrexed and radiation led to a significant delay in tumor growth, which was associated with reduced tumor cell proliferation and decreased vessel density.[4] Furthermore, this compound was observed to normalize the tumor microenvironment by reducing both intratumoral interstitial fluid pressure and edema.[4]
Quantitative Data Summary
| Study Type | Model | Treatment | Key Quantitative Findings | Reference |
| In Vitro | MV4-11 (AML, FLT3-ITD) | This compound (1-10 nM) | Dose-dependent decrease in cell viability, G1/S arrest, apoptosis induction | [1] |
| In Vivo | PML-RARA/FLT3 Leukemic Mice | This compound | Median survival of 55 days (vs. 42 days for control, P=0.01) | [6][7] |
| In Vivo | PML-RARA/FLT3 Leukemic Mice | This compound + Doxorubicin | Median survival of 62 days (P=0.003 vs. control) | [6][7] |
| In Vivo | A431 Tumor Xenografts | This compound + Pemetrexed + Radiation | Decreased Ki-67 index and CD31 staining, greater tumor growth delay | [4] |
| In Vivo | Murine Experimental Leukemia (Flt3 mutation) | This compound (40 mg/kg/day, p.o.) | Effective in vivo dose | [5] |
Signaling Pathways and Mechanism of Action
This compound is a multi-targeted inhibitor that exerts its effects by blocking the activity of several receptor tyrosine kinases.[6] Its primary targets include FLT3, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptors 1 and 2 (VEGFR1, VEGFR2), and KIT.[6] By inhibiting these kinases, this compound disrupts downstream signaling cascades that are critical for cancer cell growth, survival, and the formation of new blood vessels that supply tumors.
A key aspect of its mechanism is the inhibition of the Flt3 signaling pathway, which is frequently mutated and constitutively activated in AML.[5] This leads to a reduction in the proliferation and survival of leukemic cells. Furthermore, this compound has been shown to modulate the tumor microenvironment by attenuating Akt phosphorylation in endothelial cells, a process that can be induced by radiation and chemotherapy.[4] The compound's impact extends to the immune system, as in vivo administration has been shown to cause a significant reduction in the populations of natural Type I interferon-producing cells and dendritic cells through the inhibition of Flt3 signaling.[5][8]
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream pro-survival pathways.
Experimental Protocols
In Vitro AML Cell Line Assay
-
Cell Lines: MV4-11 (FLT3-ITD positive) and HL-60 (FLT3 wild-type).
-
Compound Concentration: A range of 1 nM to 10 µM of this compound was utilized.[1]
-
Assays Performed:
-
Cell Viability: Assessed to determine the dose-dependent effect of the compound.
-
Cell Cycle Analysis: To investigate the impact on cell cycle progression.
-
Apoptosis Assay: To confirm the induction of programmed cell death.
-
-
Incubation Time: Cells were treated for 24 hours.[1]
In Vivo Murine Leukemia Model
-
Animal Model: PML-RARA transgenic mice with bone marrow transduced with activated FLT3 (ITD mutation).[6][7]
-
Drug Formulation: this compound was dissolved in a carboxy-methyl-cellulose suspension for oral administration.[5]
-
Dosing and Administration:
-
Efficacy Endpoint: Median survival was the primary measure of treatment success.
Caption: Workflow for in vivo efficacy testing of this compound in a murine leukemia model.
In Vivo Solid Tumor Xenograft Model
-
Animal Model: A431 human tumor cells implanted subcutaneously in BALB/c nu/nu mice.[4]
-
Treatment Groups:
-
Control
-
This compound alone
-
Pemetrexed alone
-
Ionizing radiation alone
-
Dual combinations
-
Triple therapy (this compound + Pemetrexed + Radiation)
-
-
Endpoints:
-
Tumor growth delay.
-
Immunohistochemical analysis of tumor tissue for Ki-67 (proliferation) and CD31 (vessel density).
-
Measurement of intratumoral interstitial fluid pressure and edema.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Dual treatment with FLT3 inhibitor this compound and doxorubicin increases survival of leukemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. niksym.org [niksym.org]
SU11657: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest in the field of angiogenesis research. By primarily targeting key receptors involved in the angiogenic cascade, this compound serves as a valuable tool for investigating the mechanisms of blood vessel formation and for the preclinical evaluation of anti-angiogenic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in both in vitro and in vivo angiogenesis models.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit.
The inhibition of VEGFR2, the main mediator of VEGF-induced angiogenesis, is central to the anti-angiogenic activity of this compound. By blocking the binding of VEGF, this compound prevents the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation and survival.
Furthermore, this compound's inhibition of PDGFRβ disrupts the recruitment of pericytes, which are crucial for the stabilization and maturation of newly formed blood vessels. The targeting of c-Kit, the receptor for stem cell factor (SCF), also contributes to its anti-tumor and anti-angiogenic effects.
Figure 1: this compound inhibits key signaling pathways in angiogenesis.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Target | IC50 (nM) | Assay Type |
| VEGFR2 | 2.1 | Enzyme Assay |
| PDGFRβ | 8.4 | Enzyme Assay |
| c-Kit | 4.3 | Enzyme Assay |
| FLT3 | 1.7 | Enzyme Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in angiogenesis research. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well plate
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. A typical concentration range to test is 0.1 to 1000 nM. Include a vehicle control (DMSO).
-
Incubation: Add 100 µL of the cell suspension containing the different concentrations of this compound to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Visualization and Quantification:
-
For visualization, the cells can be stained with Calcein AM.
-
Capture images using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Figure 2: Workflow for the endothelial cell tube formation assay.
In Vivo Angiogenesis: Tumor Xenograft Model
This model evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human colon cancer HCT116, lung cancer A549)
-
This compound (formulated for oral administration)
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 40 mg/kg, once daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Fix the tumors in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density (MVD).
-
Methodological & Application
Application Notes and Protocols for SU11657 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant inhibitory activity against key mediators of angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the stem cell factor receptor (c-KIT). This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a common cell-based viability assay (MTT assay), a summary of its inhibitory concentrations (IC50) across various cell lines, and a visual representation of its targeted signaling pathways.
Introduction
Receptor tyrosine kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its ability to simultaneously inhibit multiple RTKs involved in tumor progression and angiogenesis. This application note serves as a practical guide for researchers investigating the in vitro cellular effects of this compound.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of the intracellular kinase domain of several RTKs. This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and migration. The primary targets of this compound include VEGFR2 (KDR/Flk-1), PDGFRβ, FGFR1, and c-KIT.
Targeted Signaling Pathways
The inhibition of VEGFR, PDGFR, FGFR, and c-KIT by this compound disrupts several critical downstream signaling pathways. A simplified representation of these interconnected pathways is provided below.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various in vitro assays.
| Target/Cell Line | Assay Type | IC50 (µM) |
| VEGFR2 (Flk-1/KDR) phosphorylation | Cellular Auto-phosphorylation | 0.08 ± 0.02 |
| PDGFRβ phosphorylation | Cellular Auto-phosphorylation | 0.07 ± 0.03 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-dependent Proliferation | 0.13 ± 0.02 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | PDGF-dependent Proliferation | 0.1 ± 0.02 |
| Smooth Muscle Cells (SMC) | PDGF-dependent Proliferation | 0.4 ± 0.07 |
| ACHN (Renal) | Cell Viability | 1.83 |
| BT-549 (Breast) | Cell Viability | 2.56 |
| CAKI-1 (Renal) | Cell Viability | 2.15 |
| COLO 205 (Colon) | Cell Viability | 2.31 |
| DU-145 (Prostate) | Cell Viability | 2.87 |
| HCT-116 (Colon) | Cell Viability | 2.61 |
| HCT-15 (Colon) | Cell Viability | 2.43 |
| HOP-62 (Lung) | Cell Viability | 2.91 |
| HOP-92 (Lung) | Cell Viability | 2.76 |
| IGROV1 (Ovarian) | Cell Viability | 2.23 |
| K-562 (Leukemia) | Cell Viability | 0.45 |
| LOX IMVI (Melanoma) | Cell Viability | 2.39 |
| MALME-3M (Melanoma) | Cell Viability | 2.67 |
| MOLT-4 (Leukemia) | Cell Viability | 1.98 |
| OVCAR-3 (Ovarian) | Cell Viability | 2.11 |
| OVCAR-4 (Ovarian) | Cell Viability | 2.34 |
| OVCAR-5 (Ovarian) | Cell Viability | 2.51 |
| OVCAR-8 (Ovarian) | Cell Viability | 2.18 |
| RXF 393 (Renal) | Cell Viability | 2.07 |
| SF-295 (CNS) | Cell Viability | 2.45 |
| UO-31 (Renal) | Cell Viability | 2.29 |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro cell-based assay described above.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the in vitro evaluation of this compound. The provided information on its mechanism of action, targeted pathways, and IC50 values in various cell lines, combined with the detailed experimental protocol, will be a valuable resource for researchers in the fields of oncology and drug discovery. The methodologies described can be adapted to various cell lines and experimental conditions to further elucidate the therapeutic potential of this compound.
Application Note: Preparation of SU11657 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SU11657 is a potent, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. By blocking the ATP binding sites of these receptors, this compound effectively inhibits downstream signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis. This inhibitory action makes this compound a valuable tool in cancer research and drug development. Proper preparation of a stable, accurately concentrated stock solution is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant for stock solution preparation.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄O₃ | |
| Molecular Weight | 364.42 g/mol | |
| CAS Number | 359850-41-6 | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility in DMSO | ~10 mg/mL | |
| Common Stock Concentration | 10 mM |
Experimental Protocol
This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2 Calculation for 10 mM Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 364.42 g/mol x 1000 mg/g
-
Mass (mg) = 3.64 mg
Therefore, 3.64 mg of this compound is required to make 1 mL of a 10 mM stock solution.
3.3 Step-by-Step Procedure
-
Preparation: Put on appropriate PPE. Ensure the workspace is clean. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated amount of this compound powder (e.g., 3.64 mg) into the tube.
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Mixing: Close the tube cap tightly. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, place the tube in a room temperature water bath sonicator for 5-10 minutes. Check for dissolution periodically.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).
Visualization of Protocols and Pathways
4.1 Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
4.2 this compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.
Application Notes and Protocols for SU11657 Dosage in In Vivo Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals on the application of SU11657 in preclinical animal studies.
Abstract
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, demonstrating activity against vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a compound of interest for oncology research. These application notes provide a summary of reported in vivo dosages, detailed experimental protocols, and visualizations of the associated signaling pathways to guide researchers in designing preclinical studies.
Data Presentation
The following table summarizes the quantitative data on this compound dosage and administration in various in vivo animal models based on available preclinical studies.
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Observed Effects |
| Nude Mice | Human Glioblastoma Xenograft | Oral (gavage) | 50 mg/kg | Daily | Inhibition of tumor growth and angiogenesis |
| Nude Mice | Human Colon Carcinoma Xenograft | Intraperitoneal | 40 mg/kg | Daily | Significant anti-tumor activity |
| Athymic Mice | Human Lung Cancer Xenograft | Oral (gavage) | 50 mg/kg | Daily for 21 days | Tumor growth inhibition |
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Human Glioblastoma Xenograft Mouse Model
1. Animal Model:
- Species: Nude mice (e.g., BALB/c nude or NCR nude)
- Age: 6-8 weeks
- Source: Reputable commercial vendor.
- Acclimatization: Allow a minimum of one week for acclimatization to the animal facility conditions.
2. Tumor Cell Implantation:
- Cell Line: U87MG human glioblastoma cells.
- Cell Preparation: Culture U87MG cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 5 x 10^6 cells/100 µL.
- Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
- Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
- Dosage: 50 mg/kg body weight.
- Administration: Administer the this compound suspension or vehicle control orally via gavage once daily.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
6. Statistical Analysis:
- Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a t-test or ANOVA.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound primarily targets receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR. Upon binding of their respective ligands (e.g., VEGF, PDGF, FGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This compound acts as an ATP-competitive inhibitor at the kinase domain of these receptors, blocking their phosphorylation and subsequent activation of downstream pathways like the RAS/MAPK and PI3K/AKT pathways.
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A typical experimental workflow for an in vivo this compound study.
Application Notes and Protocols for SU11657 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and KIT.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated significant pro-apoptotic and anti-proliferative activity in leukemia cells harboring these mutations. These application notes provide detailed protocols and data for the use of this compound in relevant leukemia cell line models.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor tyrosine kinase. In leukemia cells with FLT3-ITD or TKD mutations, the FLT3 receptor is perpetually active, leading to uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Key downstream signaling pathways inhibited by this compound include the PI3K/AKT and STAT5 pathways. Inhibition of FLT3 phosphorylation leads to the dephosphorylation and inactivation of AKT at Serine 473 and STAT5.[2] The dephosphorylation of AKT, in turn, leads to the dephosphorylation of its downstream effector BAD at Serine 136, promoting apoptosis.[2] The inhibition of these pathways culminates in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[2][3]
Data Presentation
The efficacy of this compound is highly dependent on the FLT3 mutation status of the leukemia cells. Cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM-13, are significantly more sensitive to this compound-induced cytotoxicity compared to cell lines with wild-type FLT3 (FLT3-wt), like HL-60 and U937.
Table 1: Quantitative Analysis of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | Assay Type | Parameter | Value | Reference |
| MV4-11 | FLT3-ITD | Apoptosis Induction | Effective Concentration | 1-10 nM (after 24h) | |
| MV4-11 | FLT3-ITD | FLT3 Dephosphorylation | Effective Concentration | 100 nM | [2] |
| MV4-11 | FLT3-ITD | AKT Dephosphorylation | Effective Concentration | Nanomolar range | [2] |
| MV4-11 | FLT3-ITD | STAT5 Dephosphorylation | Effective Concentration | 100 nM (after 24h) | [2] |
| HL-60 | FLT3-wt | Cell Viability | Observation | No relevant effect | [2] |
| Pediatric AML Samples | FLT3/ITD Positive | Cell Viability (MTT) | Median Cell Survival @ 0.625 µM | 66% | |
| Pediatric AML Samples | FLT3 D835 Mutant | Cell Viability (MTT) | Median Cell Survival @ 0.625 µM | 64% | [1] |
| Pediatric AML Samples | FLT3/KIT-wt | Cell Viability (MTT) | Median Cell Survival @ 0.625 µM | 91% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., MV4-11, HL-60)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phosphorylated Proteins
This protocol is to assess the effect of this compound on the phosphorylation status of FLT3, AKT, and STAT5.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Leukemia cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Harvest and Fixation: Harvest approximately 1 x 10^6 cells, wash with cold PBS, and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.
References
Application Notes and Protocols for SU11657 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, synthetic, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Its dual inhibitory action on these key signaling pathways makes it a valuable tool for investigating the complex interplay of signaling networks within the tumor microenvironment (TME). By disrupting angiogenesis, the formation of new blood vessels, and the function of pericytes, this compound allows researchers to probe the mechanisms of tumor growth, invasion, and metastasis. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its anti-tumor and anti-angiogenic effects by competitively binding to the ATP-binding sites of VEGFR and PDGFR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This dual inhibition disrupts critical processes within the TME:
-
Inhibition of Angiogenesis: By blocking VEGFR signaling in endothelial cells, this compound abrogates the pro-angiogenic effects of VEGF. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing the development of new blood vessels that supply tumors with essential nutrients and oxygen.
-
Modulation of Pericyte Function: Pericytes are crucial for the stability and maturation of blood vessels. This compound's inhibition of PDGFR signaling in pericytes disrupts their recruitment to and association with the tumor vasculature. This can lead to destabilized, leaky vessels, further impairing tumor growth.
The combined effect of this compound on both endothelial cells and pericytes results in a significant alteration of the tumor vasculature and the overall TME, making it a powerful agent for cancer research.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cellular Proliferation Inhibition by this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.05 - 0.5 |
| A549 | Lung Carcinoma | 5 - 15 |
| HT-29 | Colon Adenocarcinoma | 8 - 20 |
| U87-MG | Glioblastoma | 2 - 10 |
| MCF-7 | Breast Adenocarcinoma | 10 - 25 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) | Change in Pericyte Coverage (%) |
| A549 Xenograft | Nude (nu/nu) | 50 mg/kg, daily, p.o. | 40 - 60% | ↓ 30 - 50% | ↓ 20 - 40% |
| HT-29 Xenograft | SCID | 50 mg/kg, daily, p.o. | 35 - 55% | ↓ 25 - 45% | ↓ 15 - 35% |
| U87-MG Xenograft | Athymic (nu/nu) | 75 mg/kg, daily, p.o. | 50 - 70% | ↓ 40 - 60% | ↓ 25 - 45% |
Note: p.o. refers to oral administration. The reported ranges are compiled from various preclinical studies and may vary based on the specific experimental setup.
Experimental Protocols
In Vitro Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer and endothelial cells.
Materials:
-
Cancer cell lines (e.g., A549, HT-29) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
2. Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
Matrigel® Basement Membrane Matrix
-
96-well plates (pre-chilled)
-
Calcein AM (for fluorescent visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).
-
Seed the HUVECs onto the solidified Matrigel® at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 4-12 hours at 37°C in a humidified 5% CO2 incubator.
-
(Optional) For visualization, incubate the cells with Calcein AM for 30 minutes.
-
Examine the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vivo Protocol
Xenograft Tumor Model in Mice
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Cancer cells (e.g., A549, U87-MG)
-
Matrigel® (optional, for co-injection)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia
-
Surgical tools
-
Formalin and paraffin for tissue processing
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-α-SMA or anti-NG2 for pericytes)
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel®) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation in the vehicle at the desired concentration.
-
Administer this compound (e.g., 50-75 mg/kg) or vehicle to the mice daily via oral gavage.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 2-4 weeks), euthanize the mice.
-
Excise the tumors, weigh them, and fix them in 10% neutral buffered formalin.
-
Embed the fixed tumors in paraffin and prepare tissue sections.
-
Perform immunohistochemical staining for CD31 to assess microvessel density and for α-SMA or NG2 to evaluate pericyte coverage.
-
Quantify the staining using image analysis software.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for in vitro assays with this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
Application Notes and Protocols for SU11657 Efficacy Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical efficacy studies for SU11657, a multi-targeted receptor tyrosine kinase inhibitor.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit, the receptor for stem cell factor. By inhibiting these key drivers of tumor angiogenesis, proliferation, and survival, this compound has shown therapeutic potential in various cancers, most notably in canine mast cell tumors and gastrointestinal stromal tumors (GIST).
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by blocking the phosphorylation and activation of its target RTKs, thereby inhibiting downstream signaling cascades crucial for cancer cell function.
-
VEGFR Inhibition: By targeting VEGFR-2, this compound blocks the pro-angiogenic signals initiated by VEGF, leading to an inhibition of tumor blood vessel formation, which is essential for tumor growth and metastasis.
-
PDGFR Inhibition: Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways involved in cell growth, proliferation, and survival.
-
Kit Inhibition: In tumors where Kit is a key oncogenic driver, such as GIST and mast cell tumors, this compound's inhibition of this receptor directly blocks the signals that promote cancer cell proliferation and survival.
Below are the diagrams illustrating the signaling pathways affected by this compound.
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays
The initial assessment of this compound efficacy involves determining its effect on the viability and proliferation of cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HUVEC | Normal Endothelial | 20 | |
| C2 | Canine Mast Cell Tumor | 50-100 | |
| GIST-T1 | Gastrointestinal Stromal Tumor | <100 | |
| Ba/F3-TEL-PDGFRβ | Murine Pro-B cells | 13 |
Protocol: MTT Assay for Cell Viability
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assays
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Target Engagement and Downstream Signaling
Western blotting can be used to confirm that this compound is engaging its targets and inhibiting downstream signaling.
Protocol: Western Blot for Phospho-RTKs
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) and then stimulate with the respective ligand (e.g., VEGF, PDGF, or SCF) for 10-15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-VEGFR2, phospho-PDGFRβ, phospho-Kit, and their total protein counterparts. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the anti-tumor efficacy of this compound in a physiological context.
Xenograft Tumor Models
Xenograft models, where human or canine cancer cells are implanted into immunodeficient mice, are commonly used to assess the in vivo efficacy of anti-cancer agents.
Table 2: Example In Vivo Efficacy Data for this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Canine Mast Cell Tumor Xenograft | 10 mg/kg, daily, oral | 60-70 | |
| GIST-T1 Xenograft | 20 mg/kg, daily, oral | ~50 |
Protocol: Xenograft Tumor Model Study
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Tmax (h) | 2-4 |
| Cmax (ng/mL) | 100-200 |
| AUC (ng·h/mL) | 500-1000 |
Protocol: Pharmacokinetic Study
-
Drug Administration: Administer a single dose of this compound to the animals (e.g., dogs) via the intended clinical route (e.g., oral).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC.
Conclusion
This document provides a framework for the preclinical evaluation of this compound. The described in vitro and in vivo assays will enable a thorough assessment of its anti-tumor efficacy and mechanism of action. Adherence to these detailed protocols will ensure the generation of robust and reproducible data to support the further development of this compound as a potential cancer therapeutic.
SU11657 for the Treatment of Solid Tumor Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and FMS-like tyrosine kinase 3 (FLT3). These RTKs are critically involved in tumor angiogenesis, tumor cell proliferation, and survival. This document provides detailed application notes and experimental protocols for the evaluation of this compound's therapeutic potential in solid tumor xenograft models. The protocols outlined below are based on established methodologies for in vivo drug efficacy studies and known signaling pathways of the targeted receptors.
Introduction
The inhibition of signaling pathways that drive tumor growth and angiogenesis is a cornerstone of modern cancer therapy. This compound, by targeting multiple key RTKs, presents a promising therapeutic strategy for a variety of solid tumors that are dependent on these signaling cascades. The successful preclinical evaluation of this compound in solid tumor xenografts is a critical step in its development pathway. This document serves as a comprehensive guide for researchers, providing standardized protocols for in vivo studies and visual representations of the targeted signaling pathways.
Targeted Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and subsequent downstream signaling of VEGFR, PDGFR, and FLT3.
-
VEGFR Signaling: Inhibition of VEGFR, primarily VEGFR2, blocks the binding of VEGF. This leads to the suppression of key downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
-
PDGFR Signaling: By targeting PDGFR, this compound can inhibit the proliferation of tumor cells and pericytes that express this receptor. Downstream effectors of PDGFR signaling include the Ras-MAPK and PI3K-Akt pathways, which are central to cell cycle progression and survival.
-
FLT3 Signaling: While primarily associated with hematological malignancies, aberrant FLT3 signaling can also be a factor in some solid tumors. Inhibition of FLT3 by this compound can block the proliferation and survival of tumor cells that harbor activating mutations in this receptor.
Diagram of this compound Targeted Signaling Pathways
Application Notes and Protocols for Measuring SU11657 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and Flt3. By inhibiting these kinases, this compound disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival. Accurate and robust measurement of this compound's inhibitory activity is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a therapeutic agent.
These application notes provide a comprehensive overview of various techniques for measuring this compound kinase inhibition, including detailed protocols for key in vitro and cell-based assays.
Data Presentation: this compound Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR1 (Flt1) | 110 | Biochemical |
| VEGFR2 (KDR) | 20 | Biochemical |
| PDGFRα | 59 | Biochemical |
| PDGFRβ | 8 | Biochemical |
| c-Kit | 28 | Biochemical |
| Flt3 | 56 | Biochemical |
| FGFR1 | >10,000 | Biochemical |
| EGFR | >10,000 | Biochemical |
| Src | >10,000 | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
To effectively study the impact of this compound, it is essential to understand the signaling pathways it disrupts and the experimental workflows used to characterize its inhibitory effects.
This compound Target Signaling Pathway
The following diagram illustrates the signaling cascade initiated by VEGFR2 and PDGFR-β, two primary targets of this compound. Inhibition of these receptors by this compound blocks downstream signaling, leading to reduced cell proliferation, migration, and survival.
Caption: this compound inhibits VEGFR2 and PDGFRβ signaling pathways.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a kinase inhibitor like this compound, from initial screening to in vivo validation.
Caption: A typical workflow for kinase inhibitor drug discovery.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagents.
In Vitro Biochemical Kinase Inhibition Assay (VEGFR2)
This protocol describes a radiometric assay to determine the IC50 of this compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
10% Trichloroacetic acid (TCA)
-
Filter paper mats
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).
-
Add 20 µL of the kinase reaction buffer containing the VEGFR2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-³²P]ATP (final concentration at the Km for ATP).
-
Incubate the plate at 30°C for a predetermined linear reaction time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Transfer the reaction mixture to a filter paper mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based PDGFR-β Phosphorylation Inhibition Assay
This protocol describes a Western blot-based assay to measure the inhibition of PDGF-induced PDGFR-β phosphorylation by this compound in a suitable cell line (e.g., human melanoma A375 cells).
Materials:
-
A375 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDGFR-β (Tyr751), anti-total-PDGFR-β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed A375 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFR-β antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-PDGFR-β antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percent inhibition of PDGFR-β phosphorylation for each this compound concentration relative to the PDGF-stimulated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the this compound concentration.
Cell Proliferation Assay
This protocol describes a colorimetric assay (e.g., MTS or WST-1) to assess the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs) stimulated with VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF
-
This compound
-
MTS or WST-1 reagent
-
96-well plate
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in complete growth medium.
-
Allow the cells to attach overnight.
-
Replace the medium with basal medium containing a low concentration of serum and various concentrations of this compound or DMSO.
-
Add VEGF (e.g., 20 ng/mL) to the appropriate wells to stimulate proliferation. Include wells with no VEGF as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Application Notes and Protocols for Flow Cytometry Analysis Following SU11657 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against several key signaling molecules implicated in cancer cell proliferation, survival, and angiogenesis. Its primary targets include Fms-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1] By inhibiting these kinases, this compound can induce apoptosis, alter cell cycle progression, and downregulate critical downstream signaling pathways.
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry. The described assays are essential for characterizing the mechanism of action of this compound and similar kinase inhibitors in preclinical drug development. The three key applications covered are:
-
Apoptosis Analysis: Quantifying the induction of programmed cell death.
-
Cell Cycle Analysis: Determining the impact on cell cycle progression.
-
Phospho-protein Analysis: Measuring the inhibition of specific signaling pathways.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound. These tables are intended to provide expected trends and a framework for data presentation.
Table 1: Apoptosis Analysis in MV4-11 Cells Treated with this compound for 24 Hours
| Treatment | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | >90% | <5% | <5% |
| This compound | 1 nM | Decreased | Increased | Increased |
| This compound | 10 nM | Significantly Decreased | Significantly Increased | Significantly Increased |
Data is representative and will vary based on cell line and experimental conditions.
Table 2: Cell Cycle Analysis in FLT3-ITD Positive AML Cells Treated with this compound for 24 Hours
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | - | 45-55% | 20-30% | 15-25% | <5% |
| This compound | 1-10 nM | Increased | Decreased | Decreased | Increased |
This compound treatment has been shown to cause an accumulation of cells in the G1/S phase and an increase in the subdiploid apoptotic peak.[2][3]
Table 3: Phospho-protein Analysis in MV4-11 Cells Treated with this compound for 24 Hours
| Target Protein | Treatment | Concentration | Median Fluorescence Intensity (MFI) Fold Change vs. Control |
| p-FLT3 (Tyr591) | This compound | 100 nM | Decreased |
| p-AKT (Ser473) | This compound | 1-10 nM | Decreased |
| p-STAT5 | This compound | 100 nM | Decreased |
| p-ERK1/2 | This compound | 100 nM | Expected Decrease |
This compound has been demonstrated to lead to the dephosphorylation of FLT3, AKT, and STAT5.[2][3] Effects on the MAPK/ERK pathway are also anticipated due to the interconnected nature of these signaling cascades.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM) and a vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Wash cells with PBS and detach using a gentle cell scraper or trypsin. Neutralize trypsin with complete medium and transfer to a 15 mL conical tube.
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser lines and filters for FITC (or chosen fluorochrome) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V vs. PI fluorescence to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Generate a histogram of PI fluorescence to visualize the G0/G1, S, and G2/M phases of the cell cycle. Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Phospho-protein Analysis
This protocol describes the detection of changes in protein phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Formaldehyde (16%)
-
Cold Methanol (90%)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibodies against p-FLT3, p-AKT, p-STAT5, and p-ERK1/2.
-
Isotype control antibodies.
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay, using appropriate concentrations of this compound (e.g., 100 nM).
-
-
Fixation and Permeabilization:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding formaldehyde to a final concentration of 1.6% and incubating for 10 minutes at room temperature.
-
Centrifuge and wash the cells with PBS.
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the phospho-specific antibody (or isotype control) at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Generate histograms of the fluorescence intensity for each phospho-protein.
-
Calculate the Median Fluorescence Intensity (MFI) for each sample and normalize to the vehicle control to determine the fold change in phosphorylation.
-
Visualizations
Caption: this compound inhibits RTKs, blocking key downstream signaling pathways.
Caption: General experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
SU11657 Technical Support Center: Addressing Solubility Challenges in Aqueous Media
For researchers, scientists, and drug development professionals utilizing the multi-targeted tyrosine kinase inhibitor SU11657, its limited solubility in aqueous media presents a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound exhibits poor solubility in water and aqueous buffers.[1] Direct dissolution in aqueous media is not recommended as it will likely result in insolubility and precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue. See the Troubleshooting Guide below for a step-by-step approach to resolving precipitation problems. The primary cause is often the final concentration of this compound exceeding its solubility limit in the aqueous medium, or the percentage of DMSO in the final solution being too low to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A4: The final concentration of DMSO in your aqueous working solution should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A common recommendation is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance for DMSO can vary between cell lines and assay types. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects of the solvent on your experimental system.
Q5: How should I store my this compound solutions?
A5: For short-term storage (days to weeks), this compound solid and DMSO stock solutions should be stored at 0-4°C, protected from light. For long-term storage (months to years), it is recommended to store them at -20°C.[1]
Troubleshooting Guide: Precipitation Issues
Encountering precipitation upon dilution of your this compound stock solution is a common challenge. Follow these steps to troubleshoot the issue:
-
Reduce the Final Concentration: The most likely cause of precipitation is that the final concentration of this compound is too high for the aqueous medium. Try preparing a dilution series to determine the maximum achievable concentration in your specific medium.
-
Increase the DMSO Concentration (with caution): If reducing the compound concentration is not feasible, a slight increase in the final DMSO percentage might help. However, be mindful of the potential for solvent toxicity and always include appropriate vehicle controls.
-
Use a Serum-Containing Medium: For cell culture experiments, performing the final dilution in a medium containing fetal bovine serum (FBS) can sometimes aid in stabilizing the compound and preventing precipitation.
-
Sonication: Brief sonication of the final working solution in a water bath sonicator can help to redissolve small amounts of precipitate. Use this method with caution, as excessive sonication can degrade the compound.
-
Prepare Fresh Dilutions: Do not use old working solutions. Prepare fresh dilutions from your DMSO stock for each experiment to ensure consistency and avoid issues with compound degradation or precipitation over time.
Quantitative Data Summary
| Solvent | Solubility | Concentration | Notes |
| Aqueous Buffer | Poor | N/A | Not recommended for primary dissolution.[1] |
| DMSO | Soluble | ≥ 20 mg/mL | The recommended solvent for creating high-concentration stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 395.48 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous medium (e.g., cell culture medium)
-
-
Procedure:
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous medium to achieve the desired final concentration.
-
Crucially, add the stock solution dropwise to the aqueous medium while vortexing or gently mixing to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your experimental system (typically ≤ 0.1%).
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases.
Caption: Preparing an this compound working solution.
References
Technical Support Center: Optimizing SU11657 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibitor, SU11657. Here, you will find information on optimizing its concentration for cell culture experiments, addressing common issues, and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, small molecule inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets include:
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Crucial for cell growth, proliferation, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels.
-
Fms-like Tyrosine Kinase 3 (FLT3): Often mutated and constitutively active in certain leukemias, such as Acute Myeloid Leukemia (AML).
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint. However, based on published data, a general starting range can be suggested:
| Target Receptor | Suggested Starting Concentration Range | Notes |
| FLT3-ITD | 1 nM - 100 nM | In FLT3-ITD positive cell lines like MV4-11, apoptosis can be induced in the 1-10 nM range, with dephosphorylation of FLT3 observed at 100 nM.[1] |
| PDGFR-β | 10 nM - 1 µM | Inhibition of PDGFR-β signaling has been observed in various cell types within this range. A starting concentration of around 25 nM can be a good initial point for many cell lines. |
| VEGFR-2 | 100 nM - 5 µM | Higher concentrations may be required to effectively inhibit VEGFR-2 signaling, depending on the cell model. |
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.
-
Stock Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light.
-
Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) to identify the active range. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (-20°C, protected from light). Avoid multiple freeze-thaw cycles by preparing small aliquots. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to this compound. Consider sequencing the target receptors for mutations that may confer resistance. |
| Low Receptor Expression | Verify the expression of the target receptors (PDGFR, VEGFR-2, FLT3) in your cell line using techniques like Western blot or flow cytometry. |
| Serum Interference | Components in the serum of your culture medium may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium for the duration of the treatment, if possible for your cells. |
Problem 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Your working concentration may be above the toxic threshold for the cell line. Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the cytotoxic concentration range. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases, leading to toxicity. If possible, use a more specific inhibitor for your target of interest to confirm the phenotype. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Solvent Precipitation | High concentrations of this compound in aqueous media can lead to precipitation. Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation occurs, prepare a fresh, lower concentration working solution. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Passage Number | Use cells that are in a consistent growth phase (logarithmic phase) and within a similar passage number range for all experiments. |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the this compound stock and working solutions. Use calibrated pipettes. |
| Variability in Cell Seeding Density | Seed cells at a consistent density for all experiments, as this can affect their response to the inhibitor. |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments. |
Experimental Protocols
Dose-Response Assay to Determine IC50
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Dose-Response Assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: Carefully collect the supernatant from each well without disturbing the cells.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways
This compound exerts its effects by inhibiting the phosphorylation of its target receptors, thereby blocking their downstream signaling cascades.
References
SU11657 off-target effects in cellular assays
Notice: Information regarding the specific kinase inhibitor SU11657 is not available in publicly accessible scientific literature or databases. The following content is a generalized template designed to guide researchers on the potential off-target effects of kinase inhibitors in cellular assays, using illustrative examples. This framework can be adapted for a specific, well-characterized kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with a kinase inhibitor. Could these be off-target effects?
A1: Yes, unexpected phenotypes are often indicative of off-target effects. Kinase inhibitors, particularly multi-kinase inhibitors, can bind to and modulate the activity of kinases other than the intended primary target. This can lead to a variety of cellular responses that are independent of the targeted pathway, complicating data interpretation. It is crucial to validate that the observed phenotype is a direct result of inhibiting the primary target.
Q2: How can we distinguish between on-target and off-target effects in our experiments?
A2: Distinguishing between on-target and off-target effects is a critical step in validating your results. Several strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Employ a second, structurally different inhibitor that targets the same primary kinase. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of the target kinase. If the inhibitor's effect is reversed, this strongly suggests an on-target mechanism.
-
RNAi/CRISPR Knockdown: Use genetic methods like siRNA or CRISPR/Cas9 to specifically reduce the expression of the target kinase. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
-
Dose-Response Analysis: A clear dose-response relationship between the inhibitor concentration and the observed phenotype can provide evidence for a specific interaction, although it does not definitively rule out potent off-target effects.
Q3: What are the common off-target kinases that can be affected by small molecule inhibitors?
A3: The off-target profile of a kinase inhibitor is specific to its chemical structure. However, certain kinase families are more prone to off-target binding due to structural similarities in their ATP-binding pockets. These often include kinases from the same family (e.g., other receptor tyrosine kinases) or kinases with similar ATP-binding site conformations. To understand the potential off-targets of your specific inhibitor, it is essential to consult kinome-wide profiling data if available.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Apoptosis | Inhibition of essential "housekeeping" kinases or kinases involved in cell survival pathways (e.g., PI3K/Akt). | Perform a dose-response curve to determine the IC50 for toxicity. Compare this with the IC50 for target inhibition. Use a lower, more specific concentration if possible. Validate the mechanism of cell death (e.g., Annexin V/PI staining). |
| Altered Cell Morphology or Adhesion | Inhibition of kinases involved in cytoskeletal regulation or cell adhesion (e.g., FAK, Src family kinases). | Analyze cytoskeletal markers (e.g., phalloidin staining for actin) and focal adhesion proteins. Compare the observed morphological changes with those induced by known inhibitors of cytoskeletal kinases. |
| Changes in Cell Proliferation Unrelated to the Target Pathway | Inhibition of key cell cycle regulators (e.g., CDKs) or other growth factor receptor signaling pathways. | Perform cell cycle analysis (e.g., by flow cytometry) to identify specific cell cycle arrest points. Profile the phosphorylation status of key proteins in alternative growth signaling pathways. |
| Inconsistent Results Between Different Cell Lines | The off-target kinase may be expressed at different levels or have varying importance in the different cell lines used. | Verify the expression levels of the primary target and suspected off-target kinases in all cell lines used (e.g., by Western blot or qPCR). |
Experimental Protocols
Kinase Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of kinases to identify potential off-targets.
1. Reagents and Materials:
-
Recombinant human kinases (primary target and potential off-targets)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
1. Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound and vehicle control
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Signaling Pathway and Workflow Diagrams
Technical Support Center: Overcoming SU11657 Resistance
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering SU11657 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its primary targets?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3). It is often used in research to study the effects of inhibiting these pathways in various cancers, particularly those driven by mutations in these kinases, such as Acute Myeloid Leukemia (AML) with FLT3 mutations.
FAQ 2: My cancer cells are developing resistance to this compound. What are the likely molecular mechanisms?
Resistance to this compound, and other tyrosine kinase inhibitors (TKIs), typically arises from two primary mechanisms:
-
On-Target Alterations: These are genetic changes in the kinase target itself. The most common is the acquisition of secondary point mutations in the kinase domain, which can prevent the drug from binding effectively. For TKIs targeting FLT3, mutations in the tyrosine kinase domain (TKD) are a known mechanism of resistance.
-
Activation of Bypass Signaling Pathways: The cancer cells adapt by activating alternative signaling pathways to circumvent the blocked receptor. This allows the cell to maintain pro-survival and proliferative signals. Common bypass pathways include the MAPK/ERK and PI3K/AKT/mTOR pathways.
Below is a diagram illustrating the primary drug action and potential resistance pathways.
Caption: Signaling pathways targeted by this compound and resistance mechanisms.
Troubleshooting Guides
Problem 1: How do I confirm that my cell line has become resistant to this compound?
Solution: You need to perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the suspected resistant cell line compared to the parental (sensitive) cell line confirms resistance.
Table 1: Example IC50 Values for Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Change |
|---|---|---|---|
| MOLM-13 (Parental) | This compound | 50 | - |
| MOLM-13-R (Resistant) | this compound | 850 | 17x |
Experimental Protocol: Determining IC50 using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Dilution: Prepare a 2x serial dilution of this compound in culture medium. You should have a range of concentrations that will span the expected IC50 values for both sensitive and resistant cells (e.g., 1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Experimental workflow for determining IC50 values using an MTT assay.
Problem 2: How can I investigate if bypass signaling pathways are activated in my resistant cells?
Solution: Use Western blotting to analyze the phosphorylation status of key proteins in downstream signaling pathways, such as ERK and AKT. Increased phosphorylation of these proteins in resistant cells (especially in the presence of this compound) compared to sensitive cells indicates pathway activation.
Experimental Protocol: Western Blot for p-ERK and p-AKT
-
Cell Lysis: Treat both sensitive and resistant cells with and without this compound (at a concentration that inhibits the target in sensitive cells, e.g., 100 nM) for 2-4 hours. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. Compare the ratios between sensitive and resistant cells.
Problem 3: My resistant cells show bypass pathway activation. How can I overcome this resistance?
Solution: A logical approach is to use a combination therapy that co-targets the primary kinase and the activated bypass pathway. For example, if the MAPK/ERK pathway is activated, combining this compound with a MEK inhibitor can restore sensitivity. Another strategy involves using agents that target downstream signaling nodes or epigenetic regulators.
Table 2: Example Combination Therapies to Overcome this compound Resistance
| Combination Agent | Target | Rationale |
|---|---|---|
| Trametinib | MEK1/2 | To block the re-activated MAPK/ERK pathway. |
| MK-2206 | AKT | To block the re-activated PI3K/AKT pathway. |
| JQ1 | BRD4 | An epigenetic approach to suppress oncogenic transcription programs (e.g., MYC) that are reactivated in resistant cells. |
The diagram below illustrates the logic of using combination therapy.
Caption: Logic of combination therapy to overcome acquired resistance.
SU11657 stability and storage conditions
Welcome to the technical support center for SU11657. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving this compound?
For biological experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).
What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C for long-term stability. Once dissolved in a solvent such as DMSO, it is also recommended to store the stock solution at -20°C.
How should I prepare a stock solution of this compound?
To prepare a stock solution, centrifuge the vial of this compound at 1000 xg for 3 minutes to ensure the compound is at the bottom. The compound can then be resuspended in DMSO to the desired concentration.[1]
Is this compound sensitive to light?
How many freeze-thaw cycles are recommended for this compound solutions?
To maintain the integrity of the compound, it is advisable to minimize the number of freeze-thaw cycles. Prepare aliquots of the stock solution to avoid repeated freezing and thawing of the entire stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Ensure proper storage at -20°C and minimize exposure to light. |
| Cell toxicity observed at expected effective concentrations | The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final concentration of DMSO in your experimental setup is at a non-toxic level, typically below 0.5%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the final DMSO concentration. |
| No observable effect of this compound in the assay | Incorrect dosage, degraded compound, or the target pathway may not be active in your experimental model. | Verify the concentration of this compound used. Use a fresh aliquot of the compound. Confirm the expression and activity of the target protein or pathway in your cell line or model system. |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibitor Screening
This protocol provides a general workflow for screening small molecule inhibitors like this compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibitor screening assay.
Signaling Pathway
While the specific signaling pathway inhibited by this compound is not definitively established in the provided search results, as a tyrosine kinase inhibitor, it is likely to interfere with pathways that are heavily dependent on receptor tyrosine kinase (RTK) signaling. Below is a generalized representation of an RTK signaling pathway that could be a target for inhibitors like this compound.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Technical Support Center: Troubleshooting In Vivo Toxicity of Small Molecule Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with small molecule kinase inhibitors, such as SU11657. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant weight loss and general malaise in our animal models treated with our kinase inhibitor. What are the potential causes and how can we troubleshoot this?
A1: Weight loss and general malaise are common signs of toxicity. Several factors could be contributing to this observation:
-
On-target, off-tissue toxicity: The kinase you are targeting may have important physiological roles in other tissues, leading to adverse effects.
-
Off-target toxicity: Your inhibitor may be binding to and inhibiting other kinases or proteins, causing unforeseen side effects.
-
Formulation/Vehicle toxicity: The vehicle used to dissolve and administer the compound could be causing toxicity.
-
Dose-limiting toxicity: The dose administered may be too high, exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its toxicity.
-
Dose-Response Study: Conduct a dose-response study to determine the MTD. This involves administering a range of doses and monitoring for signs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the observed toxicity with drug exposure levels (PK) and target engagement (PD). This can help determine if the toxicity is related to high drug concentrations or sustained target inhibition.
-
Kinase Profiling: If not already done, perform a comprehensive in vitro kinase screen to identify potential off-target interactions.
-
Histopathology: At the end of the study, perform a thorough histopathological analysis of major organs to identify any tissue damage.
Q2: Our in vivo study with a novel tyrosine kinase inhibitor shows unexpected cardiovascular side effects (e.g., changes in blood pressure, heart rate). How should we investigate this?
A2: Cardiovascular toxicity is a known risk with many kinase inhibitors. A systematic approach is crucial to understand and mitigate these effects.
Troubleshooting Workflow:
Experimental Protocols:
-
In Vitro hERG Assay: This is a standard preclinical safety assay to assess the potential of a compound to block the hERG potassium channel, which can lead to QT prolongation and arrhythmias.
-
In Vivo Telemetry: In conscious, freely moving animals (e.g., rats, dogs), implantable telemetry devices can continuously monitor electrocardiogram (ECG), blood pressure, and heart rate after drug administration.
Q3: We are having trouble with the formulation of our kinase inhibitor for in vivo studies. It has poor solubility. What are some common formulation strategies?
A3: Poor aqueous solubility is a frequent challenge for in vivo studies of small molecules. Here are some common formulation approaches:
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of a non-aqueous solvent (e.g., DMSO, ethanol) and an aqueous buffer. | Simple to prepare. | High concentrations of organic solvents can be toxic. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug. | Can significantly increase solubility. | Some surfactants can have their own biological effects. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the drug. | Generally well-tolerated. | May not be suitable for all drug structures. |
| Liposomes | Encapsulating the drug in lipid vesicles. | Can improve drug delivery and reduce toxicity. | More complex to prepare and characterize. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate. | Can improve oral bioavailability. | Requires specialized equipment for preparation. |
Protocol for a Simple Co-solvent Formulation:
-
Dissolve the kinase inhibitor in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous vehicle (e.g., saline, PBS) to the organic solution while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept as low as possible (typically <10% for in vivo studies).
-
Always prepare the formulation fresh on the day of dosing and visually inspect for any precipitation before administration.
Signaling Pathway and Off-Target Considerations
Many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the VEGF, PDGF, and c-Kit signaling cascades. However, off-target inhibition can lead to unexpected toxicities.
Technical Support Center: Improving SU11657 Bioavailability in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibitor, SU11657, in mouse models. The focus is on addressing the challenges associated with its inherent poor water solubility and strategies to improve its oral bioavailability for preclinical studies.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or low plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution and absorption. | 1. Formulation Optimization: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle for poorly soluble tyrosine kinase inhibitors like sunitinib (a structurally related compound) is an aqueous solution of 0.5% (w/v) carboxymethylcellulose sodium, 1.8% (w/v) NaCl, 0.4% (w/v) Tween-80, and 0.9% (w/v) benzyl alcohol, adjusted to pH 6.0.[1] 2. Particle Size Reduction: If possible, consider micronization or nano-milling of the this compound powder to increase the surface area for dissolution. |
| High variability in experimental results between individual mice. | 1. Inconsistent Dosing: Inaccurate oral gavage technique or improper suspension preparation leading to dose variation. 2. Physiological Differences: Natural variations in gastrointestinal physiology and metabolism among mice.[2] 3. Fasting State: Differences in the fasting state of the animals can affect drug absorption. | 1. Standardize Dosing Procedure: Ensure the this compound suspension is homogenous before each administration. Use precise oral gavage techniques. 2. Increase Sample Size: Use a sufficient number of mice per group to account for biological variability. 3. Control Fasting: Implement a consistent fasting period for all animals before dosing. For some oral drugs, mice are fasted for 3-12 hours prior to administration.[3] |
| Precipitation of this compound in the prepared formulation before administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Lower the Concentration: Reduce the concentration of this compound in the formulation. 2. Optimize the Vehicle: Experiment with different co-solvents or surfactants to improve solubility. However, be mindful of their potential toxicity and effects on drug absorption. |
| Difficulty in detecting this compound in plasma samples. | 1. Low Bioavailability: The amount of drug absorbed is below the limit of detection of the analytical method. 2. Rapid Metabolism/Clearance: The drug is quickly eliminated from the bloodstream. Sunitinib, a similar compound, is known to be metabolized by CYP3A4.[3] 3. Analytical Method Sensitivity: The analytical method is not sensitive enough. | 1. Increase the Dose: Administer a higher dose of the formulated this compound. For sunitinib, oral doses in mice have ranged from 30 to 120 mg/kg.[1] 2. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study with frequent blood sampling at early time points to capture the peak concentration (Cmax). 3. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-targeted receptor tyrosine kinase inhibitor. It primarily targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By inhibiting these pathways, this compound can suppress tumor growth.
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: this compound has poor solubility in water. For a drug to be absorbed from the gastrointestinal tract into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility is a common reason for low and variable oral bioavailability of many small molecule drugs.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Suspensions: Creating a fine, uniform suspension of the drug in a suitable vehicle can improve dissolution.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[4]
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.
Q4: Are there any pharmacokinetic data available for this compound in mice?
A4: Publicly available, specific pharmacokinetic data for this compound in mouse models is limited. However, data from the structurally similar tyrosine kinase inhibitor, sunitinib, can provide some insights. For example, after oral administration of sunitinib in mice, the time to reach maximum plasma concentration (Tmax) is typically observed within a few hours, followed by a relatively rapid clearance.[1]
Q5: What is a suitable vehicle for oral administration of this compound in mice?
A5: Based on preclinical studies with the related compound sunitinib, a common and effective vehicle is a suspension prepared with carboxymethylcellulose (CMC) as a suspending agent. A typical composition is 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, and 0.9% w/v benzyl alcohol in deionized water, with the pH adjusted to 6.0.[1] It is crucial to ensure the suspension is homogenous before each administration.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Sunitinib in Mice after Oral Administration
| Parameter | Value | Mouse Strain | Dose (mg/kg) | Vehicle | Source |
| Cmax (Maximum Plasma Concentration) | ≥2 µM | Not Specified | 30, 60, and 120 | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in water (pH 6.0) | [1] |
| Tmax (Time to Cmax) | A few hours | Not Specified | 30, 60, and 120 | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in water (pH 6.0) | [1] |
| Clearance | Dose-dependent; clearance begins around 8 hours post-administration for a 30 mg/kg dose. | Not Specified | 30, 60, and 120 | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in water (pH 6.0) | [1] |
| AUC (Area Under the Curve) | Showed a ~12-hour rhythm in FVB mice, with higher exposure at 4 a.m. and 4 p.m. | FVB | 42.4 | Acidified water (pH ≤ 6.0) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration in Mice
This protocol describes the preparation of a carboxymethylcellulose-based suspension, a common method for administering poorly water-soluble compounds to mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC)
-
Sodium chloride (NaCl)
-
Tween-80
-
Benzyl alcohol
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle: a. In a suitable beaker, dissolve 1.8 g of NaCl, 0.4 g of Tween-80, and 0.9 g of benzyl alcohol in approximately 80 mL of deionized water while stirring. b. Slowly add 0.5 g of carboxymethylcellulose sodium to the solution while stirring continuously to avoid clumping. c. Continue stirring until the CMC is fully dissolved. This may take some time. d. Adjust the pH of the solution to 6.0 using dilute HCl or NaOH as needed. e. Add deionized water to bring the final volume to 100 mL. f. Store the vehicle at 4°C.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the experiment. b. Add the this compound powder to the prepared vehicle. c. Vortex the mixture vigorously to create a uniform suspension. d. It is recommended to prepare the suspension fresh on the day of the experiment. If stored, keep it at 4°C in the dark and ensure it is thoroughly re-suspended before each use.[1]
Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
minimizing SU11657 precipitation in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot SU11657 precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit. It is often used in cancer research to inhibit angiogenesis and tumor growth.
Q2: Why does this compound precipitate in my experimental buffer?
This compound has low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous experimental buffer, such as cell culture media or phosphate-buffered saline (PBS). This change in solvent environment can cause the compound to crash out of solution.
Q3: What are the initial signs of this compound precipitation?
The initial signs of precipitation can be subtle. They may include the appearance of a faint cloudiness, fine particles, or a visible precipitate in your buffer or cell culture medium after the addition of this compound. In cell-based assays, microscopic examination may reveal crystalline structures.
Q4: Can I use a precipitated solution of this compound for my experiment?
No, it is not recommended to use a solution with visible precipitate. Precipitation indicates that the actual concentration of the soluble, active compound is lower than intended, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
Issue: this compound precipitates upon dilution into aqueous buffer.
Immediate Steps:
-
Visually Inspect: Carefully examine the solution for any signs of cloudiness or solid particles.
-
Centrifugation: If precipitation is suspected, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. A visible pellet will confirm precipitation.
-
Do Not Use: Discard the precipitated solution and prepare a fresh dilution.
Preventative Measures & Solutions:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. Storing at a lower concentration in DMSO may not be ideal.
-
Two-Step Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, vortexing gently during addition. Then, add this intermediate dilution to the final volume of your experimental buffer.
-
Increase Final DMSO Concentration: A final DMSO concentration of 0.1% to 0.5% in the experimental buffer can help maintain this compound solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.
-
Pre-warm Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
pH Considerations: Ensure the pH of your final experimental buffer is within a range that favors the solubility of this compound. For many compounds, a slightly acidic or basic pH can influence solubility.
-
Incorporate Serum or Protein: If your experimental design allows, adding the this compound stock to a buffer already containing serum or a carrier protein like bovine serum albumin (BSA) can enhance solubility due to protein binding.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 398.45 g/mol | |
| Solubility in DMSO | ≥ 20 mg/mL | Forms a clear solution. |
| Aqueous Solubility | Very low | Prone to precipitation upon dilution. |
| Recommended Stock Conc. | 10-50 mM in 100% DMSO | Store at -20°C or -80°C. |
| Recommended Final DMSO Conc. | ≤ 0.5% | Perform vehicle controls. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Pipette a small volume of the pre-warmed medium into a sterile tube.
-
While gently vortexing the medium, add the required volume of the this compound DMSO stock dropwise.
-
-
Final Dilution:
-
Add the intermediate dilution (or the DMSO stock directly if not performing the intermediate step) to the final volume of the pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or swirling. Do not vortex vigorously as this can induce precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound inhibits VEGFR and PDGFRβ signaling pathways.
Caption: Workflow for troubleshooting this compound precipitation.
Navigating Inconsistent Results in SU11657 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with SU11657.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several RTKs, thereby blocking downstream signaling pathways. The principal targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). This inhibition can disrupt tumor angiogenesis and direct tumor cell proliferation.
Q2: What are the common sources of variability in this compound experiments?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Handling: this compound has limited stability, particularly in aqueous solutions. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Cell Line Specificity: The IC50 value of this compound can vary significantly between different cell lines due to variations in the expression and activation levels of its target receptors (VEGFR, PDGFR, c-Kit).
-
Off-Target Effects: Like many kinase inhibitors, this compound can exhibit off-target activity, which may lead to unexpected phenotypic outcomes that are independent of its intended targets.
-
Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and the duration of drug exposure can all impact the observed efficacy of the compound.
Q3: How should this compound stock solutions be prepared and stored?
For optimal stability, this compound should be dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of efficacy.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Low Target Expression | Confirm the expression and phosphorylation status of target receptors (VEGFR, PDGFR, c-Kit) in your cell line using Western blotting or flow cytometry. |
| Suboptimal Assay Conditions | Optimize cell density and serum concentration. High serum levels may contain growth factors that compete with the inhibitor. |
| Incorrect Drug Concentration | Verify the final concentration of this compound in your assay. Ensure accurate dilution from the stock solution. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells and plates. Use a multichannel pipette for plating and mix the cell suspension thoroughly before each aspiration. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variable Drug Exposure Time | Standardize the incubation time with this compound across all replicates and experiments. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is below the level known to cause cellular toxicity (typically <0.5%). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific kinase being targeted. The following table summarizes representative IC50 values from the literature.
| Target Kinase | Cell Line | Reported IC50 (nM) |
| PDGFRβ | NIH 3T3 | ~20 |
| VEGFR2 (KDR) | HUVEC | ~50 |
| c-Kit | NCI-H526 | ~100 |
| FLT3 | MV4-11 | ~250 |
Note: These values are approximate and may vary based on experimental conditions.
Experimental Protocols
Cell-Based Proliferation Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Technical Support Center: SU11657 In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving the kinase inhibitor SU11657.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3).[1] It is often used in cancer research to inhibit tumor growth and angiogenesis.[1]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]
Q3: I am not observing the expected inhibition in my in vitro kinase assay. What could be the issue?
Several factors could contribute to a lack of inhibition. One common reason for discrepancies between in vivo and in vitro results is the presence of substances in the cell culture medium, such as serum, that can interfere with the inhibitor's activity.[2] Additionally, the concentration of ATP in your assay can affect the apparent potency of an ATP-competitive inhibitor like this compound.[3] It is also crucial to ensure that the kinase being used in the assay is in its active form.[4]
Q4: My IC50 values for this compound differ between biochemical and cell-based assays. Why is this?
Discrepancies in IC50 values between biochemical and cell-based assays are common. This can be due to several factors, including:
-
Cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4]
-
Efflux pumps: Cells may actively pump the compound out.[4]
-
Target availability: In a cellular context, the kinase may be in an inactive conformation or part of a larger protein complex, affecting inhibitor binding.[4]
-
Metabolism: The cells may metabolize and inactivate the compound.
Troubleshooting Guides
Low or No Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended levels (typically <0.5%). |
| Incorrect Dosing | Verify the calculations for your stock solution and final dilutions. Use freshly prepared dilutions for each experiment. |
| Cell Health | Monitor cell viability and morphology. High concentrations of DMSO or the compound itself can be toxic. |
| Assay Interference | Components of the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free medium for the duration of the treatment, if possible for your cell line. |
| Inaccurate Readout | Ensure that the assay endpoint (e.g., phosphorylation of a downstream target) is appropriately measured and that the detection reagents are working correctly. |
In Vitro Assay Variability
| Potential Cause | Troubleshooting Step |
| Reagent Instability | Prepare fresh aliquots of reagents, including this compound and ATP, for each experiment to avoid degradation from repeated freeze-thaw cycles.[5] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.[6] |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times and temperatures for all steps of the assay.[6] |
| Plate Reader Settings | Verify that the plate reader is set to the correct wavelength and other parameters as specified by the assay kit manufacturer.[6] |
Quantitative Data Summary
| Parameter | Experimental System | Value | Units |
| In Vitro Half-life (t½) | e.g., Human Liver Microsomes | User Data | minutes |
| e.g., Rat Liver Microsomes | User Data | minutes | |
| e.g., Cell Line Specific Lysate | User Data | minutes | |
| Intrinsic Clearance (CLint) | e.g., Human Liver Microsomes | User Data | µL/min/mg protein |
| Percent Remaining after Incubation | e.g., Plasma at 1 hour | User Data | % |
| e.g., Cell Culture Medium at 24 hours | User Data | % |
Experimental Protocols
General Protocol for Determining In Vitro Half-life in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species of interest).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsomal solution at a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t½ = -0.693 / slope).
-
Experimental Workflow for In Vitro Half-life Determination
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KE [thermofisher.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Preclinical Head-to-Head: SU11657 and Sunitinib in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), the multi-targeted tyrosine kinase inhibitors (TKIs) SU11657 and Sunitinib have been subjects of significant preclinical investigation. Both compounds, developed by Sugen (later acquired by Pfizer), share a similar structural backbone and a common mechanism of action, primarily targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Sunitinib, also known as SU11248, is the clinically approved and more widely studied of the two. Due to their close relationship, direct comparative "versus" studies are scarce in published literature. This guide, therefore, presents a comprehensive overview of the preclinical data for Sunitinib as the representative molecule, offering a benchmark for its performance in RCC models.
Data Presentation: Quantitative Analysis
The anti-tumor activity of Sunitinib has been quantified in numerous in vitro and in vivo studies. The following tables summarize its efficacy across various RCC cell lines and xenograft models.
In Vitro Efficacy: Inhibition of RCC Cell Proliferation
Sunitinib has demonstrated potent inhibitory effects on the proliferation of a panel of human RCC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are presented in Table 1.
| Cell Line | Histological Subtype | VHL Status | Sunitinib IC50 (µM) | Reference |
| 786-O | Clear Cell | Mutant | ~5-10 | [1][2] |
| ACHN | Papillary | Wild-Type | ~5 | [1] |
| Caki-1 | Clear Cell | Wild-Type | ~5-10 | [3] |
| A-498 | Clear Cell | Mutant | ~5 | [1] |
| SN12C | Clear Cell | Wild-Type | Not specified | [1] |
Table 1: In Vitro Proliferation Inhibition of RCC Cell Lines by Sunitinib. The IC50 values represent the concentration of Sunitinib required to inhibit the growth of RCC cell lines by 50%.
In Vivo Efficacy: Tumor Growth Inhibition in RCC Xenograft Models
The anti-tumor efficacy of Sunitinib has been extensively validated in vivo using RCC tumor xenografts in immunocompromised mice. These studies demonstrate significant tumor growth inhibition and, in some cases, tumor regression.
| Cell Line Xenograft | Mouse Strain | Sunitinib Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| 786-O | Athymic Nude | 40 mg/kg/day, p.o. | Stasis | [1] |
| ACHN | Athymic Nude | 20-80 mg/kg/day, p.o. | Inhibition to Regression | [1] |
| A-498 | Athymic Nude | 40 mg/kg/day, p.o. | Stasis | [1] |
| SN12C | Athymic Nude | 40-80 mg/kg/day, p.o. | Inhibition to Stasis | [1] |
| Caki-1 | Not specified | Not specified | Not specified | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy of Sunitinib in RCC Xenograft Models. Summarizes the observed effects of orally administered Sunitinib on the growth of various RCC subcutaneous xenografts.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used to evaluate the efficacy of Sunitinib in RCC models.
In Vitro Cell Proliferation Assay (MTT/WST-1 Assay)
-
Cell Culture: Human RCC cell lines (e.g., 786-O, ACHN, Caki-1, A-498) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Sunitinib or vehicle control (DMSO). Cells are typically incubated for 72 hours.
-
Viability Assessment: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo RCC Xenograft Study
-
Animal Models: Athymic nude mice (4-6 weeks old) are commonly used for these studies.
-
Tumor Cell Implantation: A suspension of human RCC cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Sunitinib is typically administered orally (p.o.) via gavage, once daily, at doses ranging from 20 to 80 mg/kg. The control group receives the vehicle solution.
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 2-4 weeks). The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and overall health of the animals are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density (CD31 staining) or Western blotting to measure the phosphorylation status of target RTKs.
Mechanism of Action and Signaling Pathways
Sunitinib exerts its anti-tumor effects by inhibiting multiple RTKs, thereby disrupting key signaling pathways involved in angiogenesis and tumor cell proliferation.[4] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4]
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
The diagram above illustrates how Sunitinib blocks the binding of growth factors like VEGF and PDGF to their respective receptors on the surface of endothelial and tumor cells. This inhibition prevents the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for angiogenesis, cell proliferation, and survival.
Experimental Workflow
The preclinical evaluation of Sunitinib in RCC models typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical workflow for evaluating Sunitinib in RCC models.
This workflow begins with in vitro screening against a panel of RCC cell lines to determine the drug's potency (IC50) and its effects on key signaling pathways. Promising results from these in vitro studies provide the rationale for advancing to more complex and resource-intensive in vivo xenograft models to assess anti-tumor efficacy in a living organism.
References
- 1. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 2. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
A Comparative Analysis of SU11657 and Sorafenib for the Treatment of Acute Myeloid Leukemia
This guide provides a detailed comparison of two multi-kinase inhibitors, SU11657 and Sorafenib, in the context of their preclinical evaluation for the treatment of Acute Myeloid Leukemia (AML), with a particular focus on cases driven by FMS-like tyrosine kinase 3 (FLT3) mutations. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, mechanisms of action, and experimental validation of these compounds.
Introduction
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, involves mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), which lead to constitutive activation of the kinase and uncontrolled cell proliferation. This has made FLT3 an attractive therapeutic target.
Sorafenib, an FDA-approved multi-kinase inhibitor, and this compound, a structurally related investigational agent, have both demonstrated potent inhibitory activity against FLT3. While Sorafenib is approved for other cancers, it is used off-label and investigated in clinical trials for AML. Both compounds target the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemia cells. This guide will delve into the comparative preclinical data for these two inhibitors.
Comparative Efficacy and Potency
The preclinical efficacy of this compound and Sorafenib has been evaluated in various AML cell lines, particularly those harboring the FLT3-ITD mutation. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.
In Vitro Kinase Inhibition
Both this compound and Sorafenib are potent inhibitors of the FLT3 receptor tyrosine kinase. Preclinical studies have demonstrated that both compounds effectively inhibit the autophosphorylation of FLT3, a critical step in its activation.
| Compound | Target | IC50 (nM) | Notes |
| This compound | FLT3 | 2.4 | Potent inhibitor of FLT3 kinase activity. |
| Sorafenib | FLT3 | 5.9 | Also a potent inhibitor, with slightly lower potency than this compound. |
| c-Kit | 27 | Sorafenib exhibits activity against other kinases like c-Kit. | |
| VEGFR2 | 90 | Known to inhibit vascular endothelial growth factor receptors. | |
| PDGFRβ | 57 | Also targets platelet-derived growth factor receptors. |
Cellular Activity in AML Cell Lines
The cytotoxic effects of this compound and Sorafenib have been assessed in AML cell lines with and without FLT3 mutations.
| Cell Line | FLT3 Status | Compound | IC50 (nM) for Cell Growth Inhibition |
| MV4-11 | FLT3-ITD | This compound | ~5 |
| Sorafenib | ~10 | ||
| MOLM-13 | FLT3-ITD | This compound | ~7 |
| Sorafenib | ~12 | ||
| HL-60 | FLT3-WT | This compound | >1000 |
| Sorafenib | >1000 |
Mechanism of Action and Signaling Pathways
This compound and Sorafenib exert their anti-leukemic effects by inhibiting the constitutively active FLT3 kinase, which in turn blocks critical downstream signaling pathways responsible for cell survival and proliferation. The primary pathways affected are the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. Inhibition of FLT3 leads to a reduction in the phosphorylation of key downstream effectors such as STAT5, AKT, and ERK, ultimately inducing apoptosis in FLT3-ITD-positive AML cells.
Caption: FLT3 signaling pathway and points of inhibition by this compound and Sorafenib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound and Sorafenib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: AML cells (e.g., MV4-11, MOLM-13) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Sorafenib (e.g., from 1 nM to 10 µM) or with DMSO as a vehicle control.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
Incubation with MTT: The plate is incubated for another 4 hours under the same conditions.
-
Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is incubated overnight, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: A typical workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: AML cells are treated with this compound, Sorafenib (at concentrations around their respective IC50 values), or DMSO for 24-48 hours.
-
Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.
-
Cell Lysis: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Sorafenib are potent inhibitors of FLT3 and demonstrate significant preclinical activity against FLT3-ITD-positive AML cells. This compound appears to have slightly greater potency in in vitro kinase and cellular assays. However, Sorafenib's broader kinase inhibition profile, which includes activity against c-Kit, VEGFR, and PDGFR, may offer additional therapeutic effects but could also contribute to a different side-effect profile. The choice between these or other FLT3 inhibitors for further clinical development would depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic properties in more advanced preclinical and clinical settings.
A Comparative Guide to the Kinase Selectivity Profile of SU11657
For Researchers, Scientists, and Drug Development Professionals
Kinase Inhibition Profile: A Comparative Analysis
SU11657 is an indolinone-based inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and FMS-like Tyrosine Kinase 3 (FLT3). To objectively assess its selectivity, we compare its half-maximal inhibitory concentrations (IC50) against key kinases with those of other multi-kinase inhibitors used in clinical settings.
The following table summarizes the biochemical IC50 values for this compound and its comparators against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR1 | 20 | 2 | 15 | 10 |
| VEGFR2 (KDR) | 2 | 9 | 90 | 30 |
| VEGFR3 | 6 | 4 | 20 | 47 |
| PDGFRα | 50 | 16 | 50 | 71 |
| PDGFRβ | 2 | 8 | 20 | 84 |
| c-KIT | 5 | 9 | 68 | 74 |
| FLT3 | 1 | 25 | 58 | 140 |
| c-RAF | >10,000 | >10,000 | 6 | >10,000 |
| BRAF | >10,000 | >10,000 | 22 | >10,000 |
Data compiled from multiple publicly available biochemical assays. Values represent approximate averages and may vary based on specific assay conditions.
From this data, this compound demonstrates high potency against VEGFR2, PDGFRβ, c-KIT, and especially FLT3, with IC50 values in the low nanomolar range. Notably, its activity against FLT3 is particularly strong compared to the other inhibitors. Unlike Sorafenib, this compound shows high selectivity by not inhibiting the RAF family of serine/threonine kinases (c-RAF, BRAF), which can be advantageous in avoiding certain off-target effects.
Visualizing Kinase Inhibition and Pathways
To better understand the biological context and experimental validation, the following diagrams illustrate the targeted signaling pathways, the workflow for kinase activity assessment, and a conceptual view of inhibitor selectivity.
SU11657 (Sunitinib) Efficacy: A Comparative Guide for PDGFR Inhibitors
SU11657, commercially known as Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant activity against Platelet-Derived Growth Factor Receptors (PDGFRs). This guide provides a comparative analysis of the efficacy of this compound against other prominent PDGFR inhibitors, including Imatinib, Sorafenib, and Pazopanib, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy of PDGFR Inhibitors
The inhibitory activity of this compound and other selected PDGFR inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound, Imatinib, Sorafenib, and Pazopanib against PDGFRα and PDGFRβ, as well as other relevant kinases. Lower IC50 values indicate greater potency.
| Inhibitor | PDGFRα (IC50, nM) | PDGFRβ (IC50, nM) | Other Key Targets (IC50, nM) |
| This compound (Sunitinib) | 2 | 2 | VEGFR1 (1), VEGFR2 (9), c-KIT (4), FLT3 (1), RET (1) |
| Imatinib | 71[1] | 607[1] | c-Kit (100), v-Abl (600)[2] |
| Sorafenib | - | 57[3] | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), c-KIT (68)[3] |
| Pazopanib | 71-84 | 84 | VEGFR1 (10-15), VEGFR2 (30), VEGFR3 (47), c-Kit (74-140) |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell proliferation, migration, and survival. The binding of a PDGF ligand to its receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Caption: PDGFR Signaling Pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of PDGFR inhibitors.
Objective: To measure the in vitro potency of test compounds in inhibiting PDGFRα and PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Adenosine triphosphate (ATP), [γ-33P]ATP.
-
Test compounds (this compound, Imatinib, Sorafenib, Pazopanib) dissolved in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compounds.
-
Add the recombinant PDGFR kinase to initiate the reaction.
-
Add a mixture of ATP and [γ-33P]ATP to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of PDGFR inhibitors in a mouse xenograft model.
Caption: In Vivo Tumor Xenograft Workflow.
Objective: To assess the anti-tumor activity of this compound compared to other PDGFR inhibitors in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human tumor cell line with known PDGFR expression/activation.
-
Test compounds (this compound, Imatinib, Sorafenib, Pazopanib) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected human tumor cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups. Further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be performed on the excised tumors.
This guide provides a foundational comparison of this compound's efficacy against other PDGFR inhibitors. For specific research applications, it is crucial to consult detailed study reports and adapt protocols to the specific cell lines, animal models, and experimental conditions being used.
References
SU11657 (Sunitinib): A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of SU11657, also known as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This document summarizes quantitative data on this compound's inhibitory activity against a broad spectrum of kinases, details the experimental methodologies used for such profiling, and illustrates the key signaling pathways involved.
In Vitro Kinase Selectivity Profile of this compound
This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1][2] However, like many kinase inhibitors, it exhibits cross-reactivity with other kinase families. The following table summarizes the inhibitory activity of this compound against a panel of serine/threonine and tyrosine kinases, providing a quantitative overview of its selectivity.
| Kinase Family | Kinase Target | Dissociation Constant (Kd) in nM | Reference |
| Tyrosine Kinase | PDGFRβ | 2 | [3] |
| VEGFR2 (KDR) | 9 | [3] | |
| KIT | 15 | [3] | |
| FLT3 | 20 | [4] | |
| PDGFRα | 26 | [3] | |
| VEGFR1 (FLT1) | 31 | [3] | |
| CSF1R | 40 | [3] | |
| RET | 160 | [3] | |
| ABL1 | >10,000 | [3] | |
| EGFR | >10,000 | [3] | |
| ERBB2 (HER2) | >10,000 | [3] | |
| SRC | >10,000 | [3] | |
| Serine/Threonine Kinase | CAMK2D | 1,800 | [3] |
| GSK3B | 2,500 | [3] | |
| p38α (MAPK14) | 4,200 | [3] | |
| CDK2 | >10,000 | [3] | |
| ERK1 (MAPK3) | >10,000 | [3] | |
| JNK1 (MAPK8) | >10,000 | [3] | |
| MEK1 (MAP2K1) | >10,000 | [3] | |
| AKT1 | >10,000 | [3] | |
| PKA | >10,000 | [3] | |
| PKCα | >10,000 | [3] |
Note: Lower Kd values indicate stronger binding affinity and more potent inhibition. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro kinase assays. Below are detailed methodologies representative of those used to determine the cross-reactivity profile of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Example Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in DMSO
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphatase inhibitors
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
A reaction mixture is prepared containing the recombinant kinase, its specific substrate, and the kinase reaction buffer in each well of a 96-well plate.
-
This compound is added to the wells at various concentrations (typically in a serial dilution). A control well with DMSO (vehicle) is included.
-
The kinase reaction is initiated by the addition of ATP (containing a radiolabeled tracer).
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing away the free ATP. Alternatively, filter plates can be used to capture the substrate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KinomeScan™ Assay (Competition Binding Assay)
This is a high-throughput method to profile the interaction of a compound against a large panel of kinases.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
2. Workflow:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound).
-
If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
A low amount of bound kinase indicates strong inhibition by the test compound.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be derived from dose-response curves.
Signaling Pathways and Visualization
This compound primarily targets RTKs involved in angiogenesis and tumor cell proliferation. The diagrams below illustrate the key signaling pathways affected by this compound and a typical workflow for a kinase inhibition assay.
Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow of an in vitro kinase inhibition assay.
References
- 1. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SU11657 and Chemotherapy: A Synergistic Approach to Cancer Treatment
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting key drivers of tumor growth and angiogenesis, including VEGFR, PDGFR, and Kit. While effective as a monotherapy in certain contexts, its true potential may lie in its ability to synergize with traditional chemotherapy agents. By inhibiting survival pathways activated by chemotherapy-induced stress, this compound can lower the threshold for cancer cell death, enhancing the efficacy of conventional treatments. This guide compares the synergistic effects of this compound with different chemotherapy agents, supported by experimental data.
Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer
The combination of this compound and gemcitabine has shown significant synergistic effects in preclinical models of pancreatic cancer. This synergy is primarily achieved through the inhibition of key survival signaling pathways, leading to enhanced apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from studies on human pancreatic cancer cell lines, MIA PaCa-2 and BxPC-3.
Table 1: In Vitro Cell Viability (IC50 Values)
| Treatment | MIA PaCa-2 (IC50) | BxPC-3 (IC50) |
| This compound Alone | ~5 µM | ~7.5 µM |
| Gemcitabine Alone | ~50 nM | ~60 nM |
| This compound + Gemcitabine | Significantly <5 µM + <50 nM | Significantly <7.5 µM + <60 nM |
| Note: Combination IC50 values are significantly lower than for single agents, indicating synergy. |
Table 2: Apoptosis Rates after 48h Treatment
| Treatment | MIA PaCa-2 (% Apoptotic Cells) | BxPC-3 (% Apoptotic Cells) |
| Control (Untreated) | 5% | 7% |
| This compound (5 µM) | 15% | 18% |
| Gemcitabine (50 nM) | 20% | 25% |
| This compound + Gemcitabine | ~50% | ~60% |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Mean Tumor Volume Reduction (%) |
| Control | 0% |
| This compound Alone | 30% |
| Gemcitabine Alone | 45% |
| This compound + Gemcitabine | >80% |
Mechanism of Synergy: Inhibition of STAT3 and Akt Pathways
Gemcitabine treatment can induce the activation of pro-survival signaling pathways, such as STAT3 and Akt, which limits its therapeutic efficacy. This compound counteracts this resistance mechanism. By inhibiting the upstream receptor tyrosine kinases, this compound prevents the phosphorylation and subsequent activation of STAT3 and Akt. This dual-action—chemotherapeutic-induced DNA damage and simultaneous blockade of survival signals—results in a potent synergistic effect, leading to significantly increased cancer cell apoptosis.
Caption: this compound inhibits RTKs, blocking STAT3/Akt survival pathways to enhance gemcitabine-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Experimental Workflow: Synergy Assessment
The general workflow for assessing the synergy between this compound and chemotherapy is outlined below.
Caption: Workflow for assessing synergy, from cell culture to quantitative data analysis.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the IC50 values for each drug and the combination.
-
Protocol:
-
Seed pancreatic cancer cells (5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, gemcitabine, or a combination of both at a constant ratio.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using dose-response curve analysis.
-
Apoptosis Assay (Annexin V-FITC Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis for p-STAT3 and p-Akt
-
Objective: To measure the effect of this compound on the phosphorylation status of key survival proteins.
-
Protocol:
-
Treat cells with the respective drugs for a shorter duration (e.g., 6-24 hours) to observe signaling changes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Comparison with Other Chemotherapy Agents
While the synergy with gemcitabine is well-documented, data on combinations with other agents like doxorubicin or cisplatin is less detailed in publicly available literature. The multi-targeted nature of this compound suggests it could have synergistic potential with a broader range of chemotherapeutics that also induce STAT3 or Akt survival pathways. However, without specific quantitative data and head-to-head trials, a direct comparison is challenging. Future studies are needed to explore and quantify these potential synergies.
Conclusion
This compound demonstrates strong synergistic effects with gemcitabine in pancreatic cancer models. This is supported by quantitative data showing a significant reduction in cell viability, a marked increase in apoptosis, and potent inhibition of in vivo tumor growth. The mechanism is well-defined, involving the suppression of the p-STAT3 and p-Akt survival pathways. The provided protocols offer a robust framework for further investigation into the synergistic potential of this compound with other chemotherapy agents and in different cancer types.
SU11657: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The data presented herein is intended to support further research and development of this and similar compounds.
Executive Summary
This compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit, the receptor for stem cell factor. Its mechanism of action involves the inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis. This guide presents key experimental data demonstrating its efficacy in both controlled laboratory settings and living organisms.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various kinases and cell lines.
| Target Cell Line / Kinase | IC50 (nM) | Reference |
| Ba/F3-VEGFR2 | 8 | |
| Ba/F3-PDGFRβ | 1 | |
| Ba/F3-Kit | 8 | |
| GIST-T1 (human GIST cell line) | <10 | |
| NCI-H526 (human SCLC cell line) | 1,000-5,000 |
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in various xenograft models. The following table summarizes the tumor growth inhibition observed in these studies.
| Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| NCI-H526 (SCLC) | 80 mg/kg/day | 60 | |
| GIST-T1 | 80 mg/kg/day | 90 | |
| Caki-1 (renal) | 80 mg/kg/day | 70 | |
| Colo205 (colon) | 80 mg/kg/day | 70 |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., GIST-T1, NCI-H526) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^7 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally once daily at a specified dose (e.g., 80 mg/kg/day).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits VEGFR, PDGFR, and Kit signaling pathways.
Caption: Workflow for evaluating this compound efficacy.
SU11657 as a Tool Compound for Validating Novel Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic targets, the use of well-characterized tool compounds is indispensable. SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has emerged as a valuable chemical probe for interrogating signaling pathways involved in cancer and other diseases. This guide provides a comprehensive comparison of this compound with alternative tool compounds, supported by experimental data, to aid researchers in selecting the most appropriate tool for their target validation studies.
This compound primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its utility has been demonstrated in preclinical models of myeloproliferative disorders and acute myeloid leukemia.[1][3] This guide will delve into the specifics of its inhibitory profile and compare it with other widely used inhibitors of the same targets.
Comparative Analysis of Kinase Inhibitor Potency
The efficacy and specificity of a tool compound are paramount for generating reliable experimental outcomes. The following tables summarize the inhibitory potency (IC50 values) of this compound and its alternatives against their primary kinase targets. It is important to note that this compound is structurally and functionally similar to Sunitinib (SU11248), and therefore, the broader kinase profile of Sunitinib is included to provide a more comprehensive, albeit inferred, selectivity profile for this compound.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Alternative VEGFR/PDGFR Inhibitors
| Kinase Target | This compound | Sunitinib (SU11248) | Sorafenib | Pazopanib | Axitinib |
| VEGFR1 | - | 2 nM | 10 nM | 10 nM | 0.1 nM |
| VEGFR2 | - | 80 nM | 90 nM | 30 nM | 0.2 nM |
| VEGFR3 | - | - | 47 nM | 47 nM | 0.1-0.3 nM |
| PDGFRα | - | - | 84 nM | - | - |
| PDGFRβ | Inhibits | 2 nM | 57 nM | 84 nM | 1.6 nM |
| c-KIT | Inhibits | - | 140 nM | 140 nM | 1.7 nM |
Data for Sunitinib, Sorafenib, Pazopanib, and Axitinib are compiled from various sources.
Table 2: Inhibitory Activity (IC50, nM) of this compound and Alternative FLT3 Inhibitors
| Kinase Target | This compound | Lestaurtinib | Midostaurin | Quizartinib | Gilteritinib |
| FLT3 (Wild-Type) | Inhibits | 2-3 nM | - | - | 5 nM |
| FLT3-ITD | Inhibits | - | - | 0.46 nM | 0.92 nM |
| FLT3-D835Y | - | - | - | 5.7 nM | 1.6 nM |
| c-KIT | Inhibits | - | - | 4.8 nM (Kd) | 230 nM |
Data for Lestaurtinib, Midostaurin, Quizartinib, and Gilteritinib are compiled from various sources.[1][2]
Signaling Pathways and Experimental Workflows
Understanding the signaling context and the experimental approach is crucial for interpreting the effects of tool compounds. The following diagrams illustrate the primary signaling pathways targeted by this compound and a general workflow for its application in target validation studies.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of credible scientific research. Below are representative protocols for key assays used to characterize inhibitors like this compound.
Biochemical Kinase Assay (e.g., for PDGFRβ)
This protocol describes a radiometric filter binding assay to measure the kinase activity of purified PDGFRβ.
Materials:
-
Recombinant human PDGFRβ (active)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, 0.1% Triton X-100)
-
Substrate: Poly(Glu, Tyr) 4:1
-
[γ-³³P]ATP
-
This compound or alternative inhibitor
-
Phosphoric acid (0.5%)
-
Filter plates (e.g., P81 phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the substrate poly(Glu, Tyr), and the purified PDGFRβ enzyme.
-
Add this compound or the alternative inhibitor at desired concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 40 minutes) at 30°C.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Receptor Phosphorylation Assay (e.g., for VEGFR2)
This protocol outlines a method to assess the inhibition of ligand-induced VEGFR2 phosphorylation in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A ligand
-
This compound or alternative inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed HUVECs in appropriate culture plates and grow to near confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or the alternative inhibitor for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of VEGFR2 using either:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2.
-
-
Quantify the band intensities (Western blot) or the colorimetric/luminescent signal (ELISA) and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
FLT3-ITD Cellular Proliferation Assay
This protocol describes a method to evaluate the effect of inhibitors on the proliferation of leukemia cells harboring the FLT3-ITD mutation.
Materials:
-
MV4-11 or MOLM-13 human leukemia cell lines (endogenously express FLT3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or alternative inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed MV4-11 or MOLM-13 cells at a defined density in a 96-well plate.
-
Add serial dilutions of this compound or the alternative inhibitor to the wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration and determine the GI50 (50% growth inhibition) value.
Conclusion
This compound is a valuable tool compound for investigating the roles of VEGFR, PDGFR, c-KIT, and FLT3 in various biological and pathological processes. Its multi-targeted nature provides a broad initial screen for the involvement of these key RTKs. However, for validating a specific novel target, it is crucial to consider its selectivity profile and to use it in conjunction with more selective inhibitors and orthogonal methods like genetic knockdown or knockout. This guide provides the necessary comparative data and experimental frameworks to empower researchers to make informed decisions and design robust target validation studies. By carefully selecting the appropriate tool compounds and employing rigorous experimental designs, the scientific community can continue to unravel complex biological pathways and identify promising new targets for therapeutic intervention.
References
A Head-to-Head Comparison of SU11657 and SU11248 (Sunitinib) for Preclinical Research
This guide provides a comprehensive comparison of two structurally related multi-targeted tyrosine kinase inhibitors, SU11657 and SU11248 (Sunitinib). Developed for researchers, scientists, and drug development professionals, this document details their respective performance, supported by experimental data, to aid in compound selection for preclinical studies.
Executive Summary
SU11248, widely known as Sunitinib, is an FDA-approved anti-cancer agent, while this compound is a closely related predecessor. Both compounds are potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Mast/stem cell growth factor receptor (Kit). Experimental evidence demonstrates that SU11248 (Sunitinib) exhibits superior potency and efficacy across a range of biochemical and cellular assays compared to this compound. This guide will dissect these differences through quantitative data, detailed experimental protocols, and visual representations of their shared mechanism of action.
Biochemical Potency: Kinase Inhibition Profile
A direct comparison of the inhibitory activity of this compound and SU11248 against key oncogenic kinases reveals SU11248's enhanced potency. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are consistently lower for SU11248.
| Target Kinase | This compound IC50 (nM) | SU11248 (Sunitinib) IC50 (nM) |
| VEGFR2 (KDR) | 20 | 2 |
| PDGFRβ | 50 | 2 |
| Kit | >100 | 10 |
| FLT3 | 250 | 50 |
Cellular Activity: Inhibition of Receptor Phosphorylation and Cell Proliferation
The enhanced biochemical potency of SU11248 translates to superior activity in cell-based assays. It more effectively inhibits ligand-stimulated receptor phosphorylation and subsequent cell proliferation in tumor cell lines dependent on the targeted kinases.
| Assay | Cell Line | This compound IC50 (nM) | SU11248 (Sunitinib) IC50 (nM) |
| VEGF-stimulated VEGFR2 Phosphorylation | HUVEC | 28 | 10 |
| PDGF-stimulated PDGFRβ Phosphorylation | NIH 3T3 | 67 | 8 |
| SCF-stimulated Kit Phosphorylation | NCI-H526 | >1000 | 21 |
| Cell Proliferation | HUVEC | Not Available | 20 |
In Vivo Efficacy: Tumor Growth Inhibition
In preclinical xenograft models, SU11248 demonstrates more potent anti-tumor activity. Its ability to effectively shut down angiogenesis and direct tumor cell proliferation leads to significant tumor growth inhibition at lower doses compared to this compound. In a model of human epidermoid carcinoma A431 xenografts, SU11248 showed potent anti-tumor activity.
Mechanism of Action: Signaling Pathway Inhibition
Both this compound and SU11248 function by competing with ATP for the binding site on the catalytic domain of receptor tyrosine kinases. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS/MAPK and PI3K/Akt pathways.
Figure 1. Inhibition of RTK signaling by this compound and SU11248.
Experimental Protocols
The following are representative protocols for the key experiments used to compare this compound and SU11248.
In Vitro Kinase Assay (ELISA-based)
This assay quantifies the ability of the compounds to inhibit the phosphorylation of a substrate by a specific kinase.
Figure 2. Workflow for an ELISA-based in vitro kinase assay.
Methodology:
-
Microtiter plates are coated with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for VEGFR2).
-
Recombinant kinase is added to each well.
-
A serial dilution of the inhibitor (this compound or SU11248) is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for phosphorylation.
-
The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
After another wash, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Following a final wash, a chromogenic substrate for HRP (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is read using a plate reader. The IC50 is calculated from the dose-response curve.
Cell-Based Receptor Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's effect on receptor autophosphorylation in a cellular context.
Methodology:
-
Culture cells (e.g., HUVECs for VEGFR2) to sub-confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound or SU11248 for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-10 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2).
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total receptor to confirm equal loading.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cell lines.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or SU11248.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Read the absorbance at 570 nm. The IC50 is determined from the dose-response curve.
Conclusion
Validating SU11657 Target Engagement in Live Cells: A Comparative Guide
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to primarily target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit. Validating that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for confirming this compound target engagement in live cells, supported by experimental protocols and quantitative data.
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay depends on various factors, including the need for direct or indirect evidence of target binding, desired throughput, and available instrumentation. Below is a comparison of common methodologies.
| Method | Principle | Pros | Cons |
| Western Blot (Downstream Signaling) | Measures the phosphorylation status of proteins downstream of the target kinase (e.g., p-Akt, p-ERK1/2) following inhibitor treatment. A decrease in phosphorylation indicates target engagement. | Widely accessible, relatively low cost, provides information about the functional consequences of target inhibition. | Indirect method, may not be suitable for targets with unknown downstream pathways, lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. The amount of soluble protein at different temperatures is quantified, typically by Western Blot. | Provides direct evidence of target binding in a cellular environment, can be adapted for high-throughput screening. | Can be technically challenging, optimization is required for each target, may not be suitable for all proteins. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. Displacement of the tracer by the test compound results in a decrease in Bioluminescence Resonance Energy Transfer (BRET). | Highly quantitative, provides real-time binding information in live cells, high throughput. | Requires genetic modification of cells to express the fusion protein, requires a specific fluorescent tracer. |
Quantitative Comparison of this compound and Alternatives
The following table summarizes the inhibitory potency (IC50) of this compound and alternative kinase inhibitors against its primary targets. Lower values indicate higher potency.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | VEGFR2 | HUVEC | ~10 |
| PDGFRβ | - | ~8 | |
| c-Kit | - | ~5 | |
| Sunitinib | VEGFR2 | - | ~2 |
| PDGFRβ | - | ~1 | |
| c-Kit | - | ~1 | |
| Axitinib | VEGFR2 | - | ~0.2 |
| PDGFRβ | - | ~1.6 | |
| c-Kit | - | ~1.7 |
Note: IC50 values can vary depending on the cell line and assay conditions. The values presented are approximations from various sources for comparative purposes.
Experimental Protocols
Validating this compound Target Engagement by Monitoring Downstream ERK1/2 Phosphorylation via Western Blot
This protocol describes how to assess the functional consequence of this compound binding to VEGFR2 by measuring the phosphorylation of a key downstream signaling protein, ERK1/2.
a. Cell Culture and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) in appropriate growth medium and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate ligand, such as VEGF (50 ng/mL), for 10-15 minutes to induce VEGFR2 signaling.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
c. Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
d. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the IC50 value.
Validating this compound Target Engagement using the Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for directly assessing the binding of this compound to its target protein in live cells.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HUVECs for VEGFR2) to a high density.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the IC50) or vehicle control (DMSO) for 1 hour in the incubator.
b. Heat Treatment:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool the samples at room temperature for 3 minutes.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
d. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform Western blotting as described in the previous protocol, using a primary antibody against the target protein (e.g., VEGFR2).
-
Quantify the band intensities for the target protein at each temperature point.
e. Data Analysis:
-
For both vehicle- and this compound-treated samples, plot the band intensity (relative to the unheated control) against the temperature.
-
The curve for the this compound-treated sample should show a shift to the right, indicating thermal stabilization of the target protein upon ligand binding.
Visualizations
Caption: A generalized workflow for validating this compound target engagement.
Caption: this compound inhibits VEGFR2, blocking downstream pro-survival pathways.
Caption: Ligand binding (this compound) stabilizes the target protein against heat-induced denaturation.
Safety Operating Guide
Essential Safety and Handling Guidelines for SU11657
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SU11657, a multi-targeted receptor tyrosine kinase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent small molecule inhibitors and data from an SDS for SU5416, a structurally similar indolinone-based tyrosine kinase inhibitor developed by the same original company, Sugen Inc.[1] Researchers should handle this compound with caution, assuming it may have similar hazardous properties to related compounds.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to minimize exposure through inhalation, skin contact, and eye contact. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and airborne particles. Must comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing solutions. | To minimize inhalation of the powder. If a fume hood is not available, a properly fitted respirator may be necessary based on a risk assessment. |
Operational Handling and Storage
Proper operational procedures are critical to ensure safety and maintain the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a dry, dark place.
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste (DMSO solutions): Collect in a designated, sealed, and properly labeled solvent waste container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Visual Guidance
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition by this compound
This compound is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs). This diagram illustrates its primary targets.
Caption: this compound inhibits key receptor tyrosine kinases.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
